1-(4-methoxybenzyl)-1H-pyrazol-4-amine
Description
BenchChem offers high-quality 1-(4-methoxybenzyl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methoxybenzyl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-11-4-2-9(3-5-11)7-14-8-10(12)6-13-14/h2-6,8H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDECMPHXYDYHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 1-(4-methoxybenzyl)-1H-pyrazol-4-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-methoxybenzyl)-1H-pyrazol-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. While this specific isomer is not extensively documented, this whitepaper outlines a strategic approach to its synthesis, purification, and characterization based on established methodologies for related pyrazole derivatives. Furthermore, we explore its potential as a therapeutic agent by examining the rich biological activity of the pyrazole scaffold, particularly N-substituted and 4-amino pyrazoles. This document serves as a foundational resource for researchers aiming to investigate this promising molecule for drug discovery and development.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered aromatic ring with two adjacent nitrogen atoms imparts a unique combination of physicochemical properties, including hydrogen bonding capacity, metabolic stability, and the ability to engage in various non-covalent interactions with biological targets. Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3][4]
The substitution pattern on the pyrazole ring is a key determinant of its pharmacological profile. N-alkylation and N-arylation introduce diverse functionalities that can modulate potency, selectivity, and pharmacokinetic properties. The position of substituents is also critical; for instance, aminopyrazoles are valuable building blocks in synthetic chemistry and often contribute to the biological activity of the final compound.[5] This guide focuses on the specific isomer, 1-(4-methoxybenzyl)-1H-pyrazol-4-amine, which combines the established pharmacophore of the pyrazole ring with a 4-methoxybenzyl group at the N1 position and an amine group at the C4 position.
Physicochemical Properties and Identifiers
As of the writing of this guide, a specific CAS number for 1-(4-methoxybenzyl)-1H-pyrazol-4-amine has not been assigned in major chemical databases. This suggests that it is a novel or not widely studied compound. The IUPAC name is 1-(4-methoxybenzyl)-1H-pyrazol-4-amine .
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
Note: Predicted values are based on computational models and may vary from experimental data.
Strategic Synthesis of 1-(4-methoxybenzyl)-1H-pyrazol-4-amine
The synthesis of 1-(4-methoxybenzyl)-1H-pyrazol-4-amine can be approached through several established routes for the formation of substituted pyrazoles. A plausible and efficient strategy involves the construction of the pyrazole ring followed by the introduction of the amine functionality.
Retrosynthetic Analysis
A logical retrosynthetic pathway for the target molecule is depicted below. This approach disconnects the pyrazole ring at the N-N bond, leading to a key β-ketonitrile intermediate and (4-methoxyphenyl)hydrazine.
Caption: Retrosynthetic analysis of 1-(4-methoxybenzyl)-1H-pyrazol-4-amine.
Proposed Synthetic Protocol
This protocol outlines a two-step synthesis starting from commercially available 4-nitro-1H-pyrazole.
Step 1: N-Alkylation of 4-nitro-1H-pyrazole
The first step involves the N-alkylation of 4-nitro-1H-pyrazole with 4-methoxybenzyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the benzyl halide.
-
Reactants: 4-nitro-1H-pyrazole, 4-methoxybenzyl chloride, Potassium carbonate (K₂CO₃)
-
Solvent: Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Procedure:
-
To a solution of 4-nitro-1H-pyrazole in the chosen solvent, add K₂CO₃.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-methoxybenzyl chloride dropwise to the suspension.
-
Heat the reaction mixture at 60-80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction of the Nitro Group
The nitro group of 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole is then reduced to the corresponding amine. Several reducing agents can be employed for this transformation, with catalytic hydrogenation being a clean and efficient method.
-
Reactant: 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole
-
Catalyst: Palladium on carbon (Pd/C, 10%)
-
Reducing Agent: Hydrogen gas (H₂) or a hydrogen donor like ammonium formate.
-
Solvent: Methanol (CH₃OH) or Ethanol (EtOH)
-
Procedure:
-
Dissolve the nitro-pyrazole intermediate in the chosen solvent.
-
Add the Pd/C catalyst to the solution.
-
If using hydrogen gas, purge the reaction vessel with hydrogen and maintain a positive pressure.
-
If using a hydrogen donor, add it to the reaction mixture.
-
Stir the reaction vigorously at room temperature until TLC analysis indicates complete conversion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired 1-(4-methoxybenzyl)-1H-pyrazol-4-amine.
-
Caption: Proposed synthetic workflow for the target compound.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(4-methoxybenzyl)-1H-pyrazol-4-amine. The following analytical techniques are recommended:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazole ring protons, the methylene protons of the benzyl group, the aromatic protons of the methoxybenzyl group, the methoxy protons, and the amine protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the pyrazole ring carbons, the benzyl methylene carbon, the aromatic carbons, and the methoxy carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₃N₃O). Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrazole ring, and C-O stretching of the methoxy group. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |
Potential Biological Activities and Therapeutic Applications
The structural features of 1-(4-methoxybenzyl)-1H-pyrazol-4-amine suggest several potential avenues for therapeutic applications.
-
Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[6]
-
Anticancer Activity: The pyrazole scaffold is present in several anticancer agents. The introduction of the 4-methoxybenzyl group may enhance interactions with specific biological targets in cancer cells.[7]
-
Antimicrobial and Antifungal Activity: Pyrazole-containing compounds have shown promise as antimicrobial and antifungal agents.[3]
-
Kinase Inhibition: The N-substituted pyrazole motif is a common feature in kinase inhibitors, which are a major class of targeted cancer therapies.
The exploration of this molecule's biological activity would begin with a broad in vitro screening against a panel of relevant targets, such as various kinases, inflammatory enzymes, and cancer cell lines.
Caption: Potential biological activities of the target compound.
Conclusion
While 1-(4-methoxybenzyl)-1H-pyrazol-4-amine is not a well-documented compound, this technical guide provides a clear and scientifically grounded framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on reliable and well-established chemical transformations. The predicted physicochemical properties and potential biological activities highlight the promise of this molecule as a lead compound in drug discovery. This guide is intended to empower researchers to explore the therapeutic potential of this novel pyrazole derivative and contribute to the development of new medicines.
References
- Bhat, B. A., et al. (2017). Pyrazole and its biological activity. Journal of Chemistry, 2017, 1-13.
-
MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-pyrazol-4-amine. PubChem Compound Database. Retrieved from [Link]
-
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polymers. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. Retrieved from [Link]
-
ResearchGate. (2025). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. Retrieved from [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pjoes.com [pjoes.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
Biological Activity of Aminopyrazole Derivatives: A Technical Guide
Executive Summary
The aminopyrazole scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its unique electronic distribution and capacity for diverse non-covalent interactions. This guide dissects the pharmacological utility of aminopyrazole derivatives, specifically focusing on their dominance as ATP-competitive kinase inhibitors in oncology. We move beyond basic descriptions to analyze the structure-activity relationships (SAR) that drive potency, the mechanistic causality of their anticancer effects, and the rigorous experimental frameworks required to validate these bioactivities.
Structural Perspective & SAR Logic
The aminopyrazole moiety (specifically 3-amino and 5-amino isomers) serves as a critical pharmacophore because it mimics the adenine ring of ATP. This structural mimicry allows it to anchor effectively within the hinge region of kinase domains.
The Pharmacophore Triad
The biological efficacy of aminopyrazoles is governed by three primary structural vectors:
-
The Hinge Binder (N-H / N:): The pyrazole nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor. This "Donor-Acceptor" motif is essential for binding to the backbone residues of the kinase hinge region (e.g., Leu83 in CDK2).
-
The Hydrophobic Core (C3/C5 Substitution): Substituents here (often phenyl or heteroaryl rings) occupy the hydrophobic pocket behind the ATP binding site, determining selectivity (Gatekeeper residue interaction).
-
Solvent-Exposed Tail (N1 Substitution): Bulky groups at the N1 position extend towards the solvent front, improving solubility and pharmacokinetic properties without disrupting the primary binding mode.
Visualization: SAR Logic Map
The following diagram illustrates the functional dissection of the aminopyrazole scaffold.
Figure 1: Structural dissection of the aminopyrazole scaffold highlighting regions critical for biological interaction.
Therapeutic Mechanisms: The Kinase Blockade
While aminopyrazoles exhibit antimicrobial and anti-inflammatory properties (e.g., COX-2 inhibition similar to Celecoxib), their primary value in high-stakes drug development lies in Kinase Inhibition (CDKs, VEGFR, Aurora Kinases).
Mechanism of Action (MoA)
The aminopyrazole derivative functions as a Type I inhibitor. It competes directly with ATP for the catalytic cleft of the kinase.
-
Entry: The inhibitor diffuses into the active site.
-
Anchoring: The aminopyrazole motif forms hydrogen bonds with the kinase hinge residues.[1]
-
Blockade: The bulky substituents prevent the transfer of the
-phosphate from ATP to the substrate (e.g., Rb protein in the case of CDKs). -
Consequence: Downstream signaling is halted. For CDKs, this results in G1/S or G2/M phase cell cycle arrest and subsequent apoptosis.
Visualization: Signaling Cascade Interruption
Figure 2: Pathway map demonstrating the interception of oncogenic signaling by aminopyrazole derivatives.
Quantitative Efficacy Data
The following table summarizes IC
| Compound ID | Target Kinase | IC | Cell Line (Viability) | Reference |
| AT7519 | CDK2 | 47 | HCT-116 | [1] |
| AT9283 | Aurora A | 3 | HCT-116 | [1] |
| Comp 15 | CDK2 | 5 | OVCAR-3 | [5] |
| Comp 7a | VEGFR-2 | 6,100 | HepG2 | [4] |
| Comp 24 | CDK5 | 12 | SH-SY5Y | [2] |
Note: Lower IC
Experimental Protocols (Self-Validating Systems)
To ensure Trustworthiness and reproducibility, the following protocols are designed with built-in validation steps.
Protocol A: In Vitro Kinase Inhibition Assay (Radiometric)
This is the "Gold Standard" for verifying the direct interaction between the aminopyrazole and the kinase enzyme.
Objective: Determine the IC
Materials:
-
Recombinant CDK2/Cyclin E complex.
-
Substrate: Histone H1.
-
ATP mix: Cold ATP (10 µM) + [
- P]ATP (Trace). -
Inhibitor: Serial dilutions of aminopyrazole (0.1 nM – 10 µM).
-
Positive Control: Staurosporine (Known pan-kinase inhibitor).
-
Negative Control: DMSO (Solvent only).
Workflow:
-
Preparation: Dilute kinase and substrate in Kinase Buffer (20 mM MOPS pH 7.2, 25 mM
-glycerophosphate, 5 mM EGTA, 1 mM Na VO , 1 mM DTT). -
Incubation (The Reaction):
-
Mix 10 µL Kinase + 10 µL Inhibitor (or DMSO). Incubate 10 min at RT (allows inhibitor to bind hinge).
-
Initiate reaction by adding 10 µL Substrate/ATP mix.
-
Incubate for 30 min at 30°C.
-
-
Termination: Spot 20 µL of reaction onto P81 phosphocellulose paper.
-
Wash: Wash papers 3x with 0.75% phosphoric acid (removes unbound ATP).
-
Quantification: Measure radioactivity via scintillation counting.
Self-Validation Checkpoints:
-
Z-Factor: Calculate Z' using DMSO and Staurosporine wells. A Z' > 0.5 confirms the assay is robust enough for data extraction.
-
Linearity: Ensure the reaction time (30 min) is within the linear phase of enzyme activity by running a time-course preliminary experiment.
Protocol B: Cellular Cytotoxicity (MTT Assay)
Objective: Assess if the kinase inhibition translates to cell death.
Workflow:
-
Seeding: Plate HCT-116 cells (5,000 cells/well) in 96-well plates. Adhere overnight.
-
Treatment: Add aminopyrazole derivative (0.01 – 100 µM) for 72h.
-
Control: 0.1% DMSO (Vehicle).
-
Blank: Media only (no cells).
-
-
Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. (Mitochondrial reductase converts yellow MTT to purple formazan).
-
Solubilization: Aspirate media, add DMSO to dissolve formazan crystals.
-
Readout: Measure Absorbance at 570 nm.
Validation:
-
Dose-Response Curve: Data must fit a sigmoidal curve (
). If the curve is flat or erratic, check compound solubility (precipitation) or cell seeding density.
Future Outlook: Beyond Simple Inhibition
The aminopyrazole scaffold is evolving.[2] Current research is pivoting towards:
-
PROTACs (Proteolysis Targeting Chimeras): Linking an aminopyrazole (warhead) to an E3 ligase ligand to degrade, rather than just inhibit, the target kinase.
-
Hybridization: Fusing aminopyrazoles with other pharmacophores (e.g., coumarins, quinolines) to tackle multi-drug resistant (MDR) pathogens.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. (2023).[3] [Link]
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors. Bioorganic & Medicinal Chemistry Letters. (2018). [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of FGFR2/3. ACS Medicinal Chemistry Letters. (2020). [Link]
-
Design, Synthesis, Anticancer Evaluation of Novel Pyrazole–Indole Hybrids. ACS Omega. (2021). [Link]
-
Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules. (2023). [Link]
Sources
The Pyrazole Scaffold: A Privileged Framework for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its ability to act as a bioisostere for other aromatic systems and its capacity to engage in a variety of non-covalent interactions, have made it a privileged scaffold in the design of a diverse array of therapeutic agents.[1] This guide provides a comprehensive overview of the key therapeutic targets for pyrazole-based compounds, delving into the molecular mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
Kinase Inhibition: A Dominant Arena for Pyrazole-Based Therapeutics
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrazole scaffold has proven to be an exceptionally versatile framework for the design of potent and selective kinase inhibitors.[2][3] Many of these compounds act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to substrate proteins.[4]
Key Kinase Targets and Representative Pyrazole-Based Inhibitors
A wide spectrum of kinases have been successfully targeted by pyrazole-containing molecules, leading to the development of several FDA-approved drugs and numerous clinical candidates.[3]
| Compound Name (if applicable) | Target Kinase(s) | Disease Area(s) | Representative IC50/Ki |
| Crizotinib | ALK, ROS1, c-Met | Non-Small Cell Lung Cancer | ALK: 20 nM |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | JAK1: 3.3 nM, JAK2: 2.8 nM |
| Encorafenib | BRAF V600E | Melanoma, Colorectal Cancer | BRAF V600E: 0.3 nM |
| Erlotinib (derivatives) | EGFR | Various Cancers | EGFR: 2 nM |
| Afuresertib | Akt1 | Cancer | Akt1 Ki: 0.08 nM[5] |
| AT9283 | Aurora A, Aurora B, JAK2, Abl(T315I) | Cancer | Aurora A/B: ~3 nM[6] |
| eCF506 | SRC | Breast Cancer | SRC: <1 nM[7] |
Signaling Pathway Modulation: The MAPK/ERK Cascade
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in components of this pathway, such as BRAF, are common in many cancers. Pyrazole-based inhibitors, like Encorafenib, can effectively block this pathway.
Modulation of Receptors and Ion Channels: Fine-Tuning Cellular Responses
The versatility of the pyrazole scaffold extends to the modulation of various cell surface receptors and ion channels, offering therapeutic opportunities in a wide range of diseases, including metabolic disorders, neurological conditions, and inflammatory diseases.
Key Receptor and Ion Channel Targets
| Compound Name (if applicable) | Target Receptor/Ion Channel | Effect | Therapeutic Area(s) |
| Rimonabant | Cannabinoid Receptor 1 (CB1) | Inverse Agonist | Obesity (withdrawn) [8] |
| SR141716A | Cannabinoid Receptor 1 (CB1) | Antagonist | Research Tool [9] |
| Pyrazolo-triazolo-pyrimidines | Adenosine Receptors (A1, A2A, A2B, A3) | Antagonist | Neurological disorders, Inflammation [3] |
| Pyr6, Pyr10 | TRPC Channels | Selective Blocker | Research Tool [2] |
| Darolutamide | Androgen Receptor (AR) | Antagonist | Prostate Cancer [5] |
| Zaleplon, Indiplon | GABA-A Receptor | Positive Allosteric Modulator | Insomnia [10] |
Signaling Cascade: GPCR-Mediated cAMP Modulation
G-protein coupled receptors (GPCRs), such as adenosine and cannabinoid receptors, are major drug targets. [7][11][12]Upon ligand binding, they activate intracellular signaling cascades, often involving the modulation of cyclic AMP (cAMP) levels. Pyrazole-based antagonists can block these effects.
Experimental Protocols for Receptor and Ion Channel Characterization
This protocol is a gold standard for determining the affinity of a compound for a specific receptor. [2] Materials:
-
Cell membranes expressing the target receptor (e.g., CB1)
-
Radioligand (e.g., [³H]-CP55,940 for CB1)
-
Test pyrazole compounds
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash Buffer (same as binding buffer)
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test pyrazole compound in binding buffer. [7]2. Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium. [7]3. Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. [9]5. Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
cAMP Assay (for GPCRs): This assay measures the ability of a compound to modulate the intracellular levels of cAMP, a key second messenger. [13][14] Materials:
-
Cells expressing the target GPCR
-
Agonist and/or antagonist (test pyrazole compounds)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor™)
-
Cell culture medium and reagents
-
Plate reader compatible with the chosen detection technology
Procedure (Example using HTRF):
-
Cell Plating: Seed cells expressing the target GPCR in a suitable microplate.
-
Compound Addition: Treat the cells with the test pyrazole compounds at various concentrations.
-
Stimulation: Add an agonist to stimulate the receptor (for antagonist testing).
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (e.g., europium-labeled anti-cAMP antibody and d2-labeled cAMP). [14]5. Incubation and Reading: Incubate to allow for competitive binding and read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and plot against compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
Calcium Mobilization Assay (for Ion Channels and Gq-coupled GPCRs): This assay measures changes in intracellular calcium concentration, which can be a result of ion channel opening or activation of Gq-coupled GPCRs. [6][15] Materials:
-
Cells expressing the target ion channel or GPCR
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test pyrazole compounds
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation)
Procedure:
-
Cell Plating and Dye Loading: Plate cells in a microplate and load them with a calcium-sensitive dye. [3]2. Compound Preparation: Prepare the test pyrazole compounds in assay buffer.
-
Assay Execution: Place the cell plate and the compound plate in the fluorescence plate reader. The instrument will automatically inject the compounds into the wells and monitor the change in fluorescence over time.
-
Data Analysis: Analyze the fluorescence kinetics to determine the effect of the compounds on intracellular calcium levels (e.g., peak fluorescence, area under the curve).
This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane. [16][17] Materials:
-
Cells expressing the target ion channel
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
-
Test pyrazole compounds
Procedure:
-
Pipette Preparation: Fabricate a glass micropipette with a fine tip and fill it with intracellular solution.
-
Cell Patching: Under a microscope, carefully bring the micropipette into contact with the cell membrane and form a high-resistance seal ("gigaseal").
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, gaining electrical access to the cell's interior. [17]4. Recording: Apply a voltage protocol to the cell and record the resulting ionic currents in the absence and presence of the test pyrazole compound.
-
Data Analysis: Analyze the recorded currents to determine the effect of the compound on channel properties such as current amplitude, activation, and inactivation kinetics.
Conclusion and Future Perspectives
The pyrazole scaffold has undeniably established itself as a versatile and highly valuable framework in the pursuit of novel therapeutics. Its prevalence in a wide range of approved drugs and clinical candidates targeting kinases, various other enzymes, and cell surface receptors is a testament to its favorable drug-like properties. The continued exploration of the vast chemical space around the pyrazole nucleus, coupled with a deeper understanding of its interactions with biological targets, promises to yield a new generation of more potent and selective drugs for a multitude of diseases. As our knowledge of complex signaling networks expands, the strategic application of the pyrazole scaffold in designing multi-target ligands or highly specific modulators will undoubtedly remain a key focus in drug discovery and development.
References
Please note that for brevity, a full numbered list of all cited sources is not included here, but would be compiled in the final document based on the in-text citations provided.
Sources
- 1. youtube.com [youtube.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. youtube.com [youtube.com]
- 4. Functional selectivity of adenosine A1 receptor ligands? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
Exploring Analogs of 1-(4-methoxybenzyl)-1H-pyrazol-4-amine: A Technical Guide for Drug Discovery Professionals
Abstract
The 1-(4-methoxybenzyl)-1H-pyrazol-4-amine scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of various protein kinases implicated in oncology and inflammatory diseases. This in-depth technical guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and biological evaluation of analogs based on this core. We will delve into the causal reasoning behind experimental design, from the selection of synthetic routes to the choice of bioassays, to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the chemical space around this promising scaffold. This guide includes detailed, field-proven protocols and data-driven insights to accelerate the discovery of novel therapeutic agents.
Introduction: The Pyrazol-4-amine Core as a Kinase Inhibitor Scaffold
The pyrazole nucleus is a cornerstone in modern drug discovery, featured in numerous FDA-approved pharmaceuticals.[1] Its five-membered heterocyclic structure provides a versatile template for creating compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The 1,4-disubstituted pyrazole-4-amine motif, in particular, has garnered significant attention as a potent hinge-binding scaffold for various protein kinases.[4] This is attributed to the pyrazole's ability to form key hydrogen bond interactions with the kinase hinge region, a critical component of the ATP-binding pocket.
The lead compound, 1-(4-methoxybenzyl)-1H-pyrazol-4-amine, serves as an excellent starting point for analog exploration. The N1-methoxybenzyl group can occupy the solvent-exposed region of the ATP-binding site, offering a vector for modification to enhance potency and selectivity. The 4-amino group is crucial for the hinge-binding interaction, and its modification can significantly impact target engagement. Furthermore, substitutions on the pyrazole core itself can modulate the electronic properties and steric profile of the molecule, influencing both pharmacokinetic and pharmacodynamic properties.
This guide will systematically explore the chemical space around this core structure, providing a logical framework for designing and synthesizing novel analogs with improved therapeutic potential.
Synthetic Strategies: Building the 1-(4-methoxybenzyl)-1H-pyrazol-4-amine Core and its Analogs
The synthesis of 1-(4-methoxybenzyl)-1H-pyrazol-4-amine and its derivatives can be approached through several strategic routes. The chosen pathway often depends on the desired substitution pattern and the availability of starting materials. A common and reliable strategy involves the initial construction of the N-benzylated pyrazole ring, followed by the introduction and subsequent reduction of a nitro group at the 4-position.
General Synthetic Scheme
A robust and frequently employed synthetic route is depicted below. This multi-step synthesis offers multiple points for diversification, allowing for the generation of a library of analogs.
Figure 1: General synthetic route to 1-(4-methoxybenzyl)-1H-pyrazol-4-amine.
Detailed Experimental Protocol: Synthesis of 1-(4-methoxybenzyl)-1H-pyrazol-4-amine
This protocol details a representative synthesis, starting from the commercially available pyrazole.
Step 1: N-Alkylation of Pyrazole
-
Rationale: The first step involves the regioselective alkylation of the pyrazole nitrogen. The use of a base is crucial to deprotonate the pyrazole, forming the more nucleophilic pyrazolate anion.
-
Procedure:
-
To a stirred solution of pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 4-methoxybenzyl chloride (1.05 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-methoxybenzyl)-1H-pyrazole.
-
Step 2: Nitration of the Pyrazole Ring
-
Rationale: Electrophilic aromatic substitution is employed to introduce a nitro group at the C4 position of the pyrazole ring. A mixture of nitric and sulfuric acid is a classic and effective nitrating agent.
-
Procedure:
-
To a stirred solution of 1-(4-methoxybenzyl)-1H-pyrazole (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid and sulfuric acid dropwise.
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The final step involves the reduction of the nitro group to the desired amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[5]
-
Procedure:
-
Dissolve 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole (1.0 eq) in a protic solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-methoxybenzyl)-1H-pyrazol-4-amine, which can be further purified by recrystallization or column chromatography.
-
Structure-Activity Relationship (SAR) Exploration
The systematic exploration of analogs by modifying different parts of the 1-(4-methoxybenzyl)-1H-pyrazol-4-amine scaffold is crucial for optimizing its biological activity. The following sections discuss the impact of substitutions at the N1-benzyl group, the pyrazole core, and the 4-amino position.
Modifications of the N1-Benzyl Group
The N1-benzyl moiety often interacts with the solvent-exposed region of the kinase active site. Modifications here can influence potency, selectivity, and pharmacokinetic properties.
| Compound | R (Substitution on Benzyl Ring) | Kinase Target | IC50 (nM) | Reference |
| 1a | 4-OCH3 (Lead Compound) | RIP1 Kinase | 160 | [6] |
| 1b | H | RIP1 Kinase | >10000 | [6] |
| 1c | 2,4-diCl | RIP1 Kinase | 78 | [6] |
| 1d | 4-F | CDK1 | - (Active) | [4] |
| 1e | 4-Cl | CDK1 | - (Active) | [4] |
Table 1: SAR of N1-Benzyl Group Modifications.
-
Expertise & Experience: The data suggests that electron-withdrawing groups on the benzyl ring, such as dichlorophenyl (1c), can significantly enhance potency against RIP1 kinase compared to the methoxy-substituted lead compound (1a).[6] The unsubstituted benzyl analog (1b) shows a dramatic loss of activity, highlighting the importance of substituents at this position.[6] Halogen substitutions like fluoro and chloro (1d, 1e) have also been shown to be favorable for activity against other kinases like CDK1.[4] This indicates that both electronic and steric factors play a crucial role in the interaction of this moiety with the target kinase.
Modifications of the Pyrazole Core
Substitutions on the pyrazole ring can alter the electronic distribution and steric bulk of the core scaffold, impacting hinge binding and overall molecular conformation.
| Compound | R1 (Position 3) | R2 (Position 5) | Kinase Target | IC50 (nM) | Reference |
| 2a | H | H | (General Scaffold) | - | - |
| 2b | CH3 | H | ITK | - (Active) | [4] |
| 2c | H | p-tolyl | - | - | [7] |
| 2d | Phenyl | H | CDK2 | - (Active) | [8] |
Table 2: SAR of Pyrazole Core Modifications.
-
Expertise & Experience: The introduction of small alkyl groups like methyl at the 3-position (2b) or aryl groups at the 5-position (2c) has been explored in various pyrazole-based inhibitors.[4][7] For instance, N-alkylation or topological changes of the pyrazol-4-yl ring have been shown to have a detrimental effect on CDK2 inhibition in some series.[8] This suggests that the unsubstituted pyrazole core might be optimal for certain kinase targets, while for others, specific substitutions can be exploited to achieve desired interactions with the active site.
Modifications of the 4-Amino Group
The 4-amino group is typically involved in crucial hydrogen bonding with the kinase hinge region. While derivatization is often detrimental, it can be explored for specific applications or to modulate pharmacokinetic properties.
-
Expertise & Experience: In many kinase inhibitor scaffolds, the primary amine at the 4-position of the pyrazole is critical for activity. N-alkylation or acylation often leads to a significant loss of potency due to the disruption of the key hydrogen bond interactions with the kinase hinge.[8] However, in some cases, incorporating the amine into a larger heterocyclic system can lead to potent inhibitors, as seen in pyrazolo[3,4-d]pyrimidine derivatives. This strategy effectively maintains the necessary hydrogen bonding capabilities while allowing for further structural diversification.
Biological Evaluation: In Vitro Kinase Inhibition Assays
To assess the potency of the synthesized analogs, a robust and reliable in vitro kinase assay is essential. The LanthaScreen® TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a widely used platform for this purpose.
LanthaScreen® Kinase Assay Workflow
Figure 2: Workflow for the LanthaScreen® Kinase Assay.
Detailed Protocol: LanthaScreen® Kinase Activity Assay
-
Rationale: This assay measures the phosphorylation of a substrate by a kinase. A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the Tb donor fluorophore in close proximity to a fluorescein acceptor on the substrate, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
-
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, a fluorescein-labeled substrate, and ATP in a suitable kinase buffer.
-
Add serial dilutions of the test compounds to the wells of a microplate.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[9]
-
-
Detection:
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (for the donor and acceptor).
-
Calculate the emission ratio.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Signaling Pathway and Mechanism of Action
Analogs of 1-(4-methoxybenzyl)-1H-pyrazol-4-amine often exert their effects by inhibiting protein kinases that are key components of intracellular signaling pathways. For example, RIP1 kinase is a critical regulator of necroptosis, a form of programmed cell death.
Figure 3: Simplified signaling pathway of RIP1 kinase-mediated necroptosis and the point of intervention for pyrazole-based inhibitors.
-
Authoritative Grounding: Tumor Necrosis Factor α (TNFα) binding to its receptor (TNFR1) initiates a signaling cascade involving the recruitment of adaptor proteins like TRADD, which in turn recruits RIP1 kinase.[6] In the absence of caspase-8 activity, RIP1 kinase auto-phosphorylates and subsequently phosphorylates and activates RIP3 kinase. Activated RIP3 then phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and execution of necroptosis. Potent analogs of 1-(4-methoxybenzyl)-1H-pyrazol-4-amine, such as the 2,4-dichloro-substituted derivative, directly inhibit the kinase activity of RIP1, thereby blocking this cell death pathway.[6]
Pharmacokinetic Considerations
While in vitro potency is a critical parameter, the successful development of a drug candidate also relies on favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. The pyrazole scaffold is generally considered to be metabolically stable, which is an advantageous feature in drug design.[4]
| Parameter | General Trend for Pyrazole-based Kinase Inhibitors | Reference |
| Solubility | Can be a challenge; often requires optimization of substituents. | [11] |
| Permeability | Generally moderate to good, but can be influenced by polar surface area. | [4] |
| Metabolic Stability | The pyrazole ring is typically resistant to metabolic degradation. | [4] |
| Oral Bioavailability | Can be variable and is dependent on the overall physicochemical properties of the molecule. | [4] |
Table 3: General ADME Profile of Pyrazole-based Kinase Inhibitors.
-
Trustworthiness: It is imperative to perform in vitro ADME assays early in the drug discovery process. Assays for solubility, permeability (e.g., PAMPA), and metabolic stability in liver microsomes or hepatocytes provide crucial data to guide the optimization of lead compounds. For instance, while a compound may exhibit excellent potency, poor solubility or rapid metabolism can render it ineffective in vivo. The data from these assays should be used in a feedback loop to inform the design of the next generation of analogs with an improved overall profile.
Conclusion and Future Directions
The 1-(4-methoxybenzyl)-1H-pyrazol-4-amine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. This guide has provided a comprehensive overview of the key aspects of exploring analogs based on this core, from synthetic strategies and SAR analysis to biological evaluation and mechanistic considerations.
The future of research in this area lies in the continued exploration of diverse substitutions on the N1-benzyl group and the pyrazole core to fine-tune potency and selectivity against specific kinase targets. Furthermore, a deeper understanding of the ADME properties of these compounds will be crucial for translating in vitro activity into in vivo efficacy. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of novel drug candidates derived from this versatile and promising scaffold.
References
-
El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Deng, X., & Mani, N. S. (2006). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 83, 157. [Link]
-
Gao, H., et al. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(3), 446-453. [Link]
- Harris, P. A., et al. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. U.S.
-
Faria, J. V., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Letters in Drug Design & Discovery, 20(1), 2-15. [Link]
-
Al-Ostoot, F. H., et al. (2021). SAR of N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives as cytotoxic agents and selective RET inhibitors. Bioorganic Chemistry, 116, 105333. [Link]
-
Al-Ghorbani, M., et al. (2022). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Advances, 12(10), 6189-6204. [Link]
-
George, R. F., et al. (2021). Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src). Biointerface Research in Applied Chemistry, 11(5), 13706-13714. [Link]
-
Jin, L., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(18), 4238. [Link]
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
- Patel, R. V., et al. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface, 3(4), 264-269.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 6. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safety and Handling of 1-(4-methoxybenzyl)-1H-pyrazol-4-amine
Disclaimer: This document is intended for informational purposes for research, drug development, and scientific professionals. It is not a substitute for a certified Safety Data Sheet (SDS) provided by a chemical supplier. All procedures should be performed by trained personnel in a controlled laboratory environment.
Section 1: Introduction and Compound Profile
1-(4-methoxybenzyl)-1H-pyrazol-4-amine belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[1][2][3] The structure incorporates a pyrazole core, recognized for its diverse biological activities, and an aromatic amine moiety, which can influence both the molecule's biological function and its toxicological profile.[4][5][6] Given its potential application in drug discovery pipelines, a thorough understanding of its safe handling is paramount for protecting researchers and ensuring experimental integrity.
This guide synthesizes available data from structurally similar compounds to provide a robust framework for risk assessment and laboratory handling. The causality behind each recommendation is explained to empower scientists with the knowledge to work safely and effectively.
Physicochemical Properties of Structural Analogs
Direct, verified quantitative data for 1-(4-methoxybenzyl)-1H-pyrazol-4-amine is not widely published. The following table presents data from its core structural components, 1H-pyrazol-4-amine and 1-(4-methoxyphenyl)-1H-pyrazole, to inform handling procedures.
| Property | 1H-pyrazol-4-amine | 1-(4-methoxyphenyl)-1H-pyrazole | 1-(4-methoxybenzyl)-1H-pyrazol-4-amine (Predicted) |
| Molecular Formula | C₃H₅N₃[7] | C₁₀H₁₀N₂O[8] | C₁₁H₁₃N₃O |
| Molecular Weight | 83.09 g/mol [7] | 174.20 g/mol [8] | 203.24 g/mol |
| Appearance | Solid (likely) | Solid (likely) | Assumed to be a solid at room temperature |
| Predicted XlogP | -1.1[7] | 2.2[8] | ~1.5 - 2.5 |
| Hydrogen Bond Donors | 2[7] | 0[8] | 2 |
| Hydrogen Bond Acceptors | 2[7] | 2[8] | 3 |
Rationale: By understanding the properties of the parent amine and the substituted pyrazole ring, we can anticipate that the target compound will be a solid with limited water solubility and a moderate octanol-water partition coefficient, influencing its absorption and distribution characteristics.
Section 2: Hazard Identification and Toxicological Assessment
No specific toxicological studies for 1-(4-methoxybenzyl)-1H-pyrazol-4-amine are publicly available. Therefore, a conservative hazard assessment is derived from the GHS classifications of closely related pyrazole and aromatic amine analogs.
GHS Hazard Classification (Inferred)
Based on data from compounds like 3-(4-methoxyphenyl)pyrazole, 1H-pyrazol-4-amine, and other substituted pyrazoles, the following GHS classifications should be assumed[7][8][9][10][11]:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [7][8][10][11]
-
Skin Irritation (Category 2), H315: Causes skin irritation. [7][8][9][10][11]
-
Serious Eye Irritation (Category 2/2A), H319: Causes serious eye irritation. [7][8][9][10][11]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation. [7][8][9][10][11]
Causality: The pyrazole ring system and its amine substituent are common structural alerts for these types of hazards. The aromatic amine component also warrants caution, as this class of compounds can sometimes be associated with skin sensitization and systemic effects upon absorption.[5]
Visual Summary of Assumed Hazards
Caption: Assumed GHS hazards and primary routes of exposure.
Section 3: Risk Management and the Hierarchy of Controls
Effective safety management involves a multi-layered approach to mitigate the identified hazards. The hierarchy of controls provides a framework for implementing the most effective protective measures.
Caption: The hierarchy of controls applied to laboratory work.
-
Elimination/Substitution: In a research context where this specific molecule is the subject of study, elimination or substitution is not a viable option.
-
Engineering Controls: This is the most critical layer of protection. All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[11]
-
Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs), proper chemical labeling, and documented training for all personnel are mandatory. Access to the material should be restricted to authorized individuals.
-
Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be used in conjunction with engineering controls.
Section 4: Standard Operating Procedures (SOPs)
These protocols are designed as a self-validating system. Adherence to each step is required to ensure the integrity of the safety envelope.
Personal Protective Equipment (PPE) Protocol
-
Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles at all times.[9][10][12][13] A face shield should be worn over goggles if there is a significant risk of splashing.
-
Skin Protection:
-
Respiratory Protection: Not typically required if all work is conducted within a certified fume hood. If engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[14]
Handling and Storage Protocol
-
Pre-Handling:
-
Verify the functionality of the chemical fume hood.
-
Ensure an appropriate spill kit and emergency eye wash/shower station are accessible.
-
Clearly demarcate the work area.
-
-
Handling Solid Compound:
-
Preparing Solutions:
-
Add the solid compound slowly to the solvent to prevent splashing.
-
If dissolution is exothermic, use an ice bath for cooling.
-
-
Post-Handling:
-
Storage:
Section 5: Spill and Emergency Procedures
Rapid and correct response is critical to mitigating exposure and environmental contamination.
Spill Response
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Contain & Clean:
-
For Small Solid Spills: Carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[14]
-
For Liquid Spills: Cover with an inert absorbent material (e.g., vermiculite, sand). Once absorbed, scoop the material into a sealed, labeled container for disposal.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
First Aid Measures
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10][12][15]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9][10][12]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[9][12][15]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.[9][10][12][15]
Section 6: Disposal Considerations
All waste containing 1-(4-methoxybenzyl)-1H-pyrazol-4-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in sealed, clearly labeled, and chemically compatible containers.
-
Disposal: Dispose of the material through a licensed hazardous waste disposal company. Adhere strictly to all local, state, and federal environmental regulations. Do not allow the product to enter drains or waterways.[11][14]
Section 7: Conclusion
While 1-(4-methoxybenzyl)-1H-pyrazol-4-amine is a valuable compound for pharmaceutical research, it must be handled with a high degree of caution. By inferring its hazard profile from close structural analogs, a comprehensive safety protocol can be established. The foundational principles of this protocol are the consistent use of engineering controls (chemical fume hood) and appropriate PPE. Adherence to the detailed procedures outlined in this guide will provide a robust framework for mitigating risks, ensuring the safety of laboratory personnel, and maintaining the integrity of research and development activities.
References
- Fisher Scientific. (2024, February 4). Safety Data Sheet: 3-(4-Methoxyphenyl)-1H-pyrazole.
- Thermo Fisher Scientific. (2023, August 23). Safety Data Sheet: 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.
- Corteva Agriscience LLC. (2021, January 7). Safety Data Sheet: WideARmatch™ Herbicide.
- Kishida Chemical Co., Ltd. (2022, February 3). Safety Data Sheet: 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
- Biosynth. (2021, May 18). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Rojas-Lima, S., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1196. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12238131, 1-(4-Methoxyphenyl)-1H-pyrazole. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
Li, M., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1170. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6509. Available at: [Link]
-
International Agency for Research on Cancer. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. Available at: [Link]
-
Kulkarni, S. D., & Kaware, D. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]
-
Mphahane, N., et al. (2021). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Medicinal Chemistry, 11(5), 577–582. Available at: [Link]
-
Al-Amiery, A. A., et al. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available at: [Link]
-
Kumar, V., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1037-1056. Available at: [Link]
- AA Blocks. (2025, January 18). Safety Data Sheet: di-tert-Butyl 1-(1-(4-methoxybenzyl)-1H-pyrazol-5-yl)hydrazine-1,2-dicarboxylate.
-
Government of Canada. (2020, August 15). Aromatic Amines Group - information sheet. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). Occupational exposure limits substance evaluations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78035, 1H-pyrazol-4-amine. Retrieved from [Link]
-
Gomaa, M. A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(6), 1344. Available at: [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine.
-
European Commission, Scientific Committee on Consumer Safety. (2012, March 27). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. Available at: [Link]
-
Kumar, S., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano, 28(1). Available at: [Link]
-
Wang, X., et al. (2020). Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. ResearchGate. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Exposure Data - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(4-Methoxyphenyl)-1H-pyrazole | C10H10N2O | CID 12238131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.fi [fishersci.fi]
- 10. biosynth.com [biosynth.com]
- 11. aablocks.com [aablocks.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. kishida.co.jp [kishida.co.jp]
- 14. benchchem.com [benchchem.com]
- 15. assets.greenbook.net [assets.greenbook.net]
Methodological & Application
Application Notes and Protocols for the Purification of 1-(4-methoxybenzyl)-1H-pyrazol-4-amine
Introduction
1-(4-methoxybenzyl)-1H-pyrazol-4-amine is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. As a key intermediate, its purity is paramount for the successful synthesis of downstream targets and for ensuring the reliability and reproducibility of biological screening data. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols for common laboratory techniques and explaining the scientific principles that underpin these methodologies. The strategies outlined herein are designed to address the removal of common impurities, such as unreacted starting materials, reagents, and potential regioisomeric byproducts that may arise during its synthesis.
Understanding the Molecule: Physicochemical Properties and Their Impact on Purification
While specific experimental data for 1-(4-methoxybenzyl)-1H-pyrazol-4-amine is not extensively available in public literature, we can infer its likely physicochemical properties based on its structural motifs: the pyrazole core, the basic primary amine, and the lipophilic 4-methoxybenzyl group.
-
Basicity: The primary amine at the 4-position of the pyrazole ring imparts basic properties to the molecule. This is a critical handle for purification, enabling techniques like acid-base extraction and pH-modified chromatography.
-
Solubility: The presence of the aromatic 4-methoxybenzyl group suggests that the compound will have good solubility in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). Its solubility in non-polar solvents like hexanes is likely to be lower. The amine group may allow for some water solubility, especially at acidic pH where it will be protonated.
-
Polarity: The molecule possesses both polar (amine, pyrazole nitrogens) and non-polar (methoxybenzyl group) regions, making it moderately polar overall. This polarity profile is well-suited for normal-phase column chromatography.
These characteristics inform the selection of appropriate purification strategies. The following sections will detail protocols for column chromatography, recrystallization, and acid-base extraction, tailored to the anticipated properties of 1-(4-methoxybenzyl)-1H-pyrazol-4-amine.
Method 1: Purification by Automated Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying moderately polar compounds like 1-(4-methoxybenzyl)-1H-pyrazol-4-amine from less polar and more polar impurities.[1] Given the basic nature of the amine, special considerations are necessary to prevent poor peak shape and irreversible adsorption onto the silica gel stationary phase.
Causality Behind Experimental Choices
The acidic nature of standard silica gel can lead to strong interactions with basic amines, resulting in tailing peaks and potential product loss.[2] To counteract this, two main strategies are employed:
-
Mobile Phase Modification: The addition of a small amount of a volatile basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase neutralizes the acidic silanol groups on the silica surface, improving the elution profile of the basic analyte.[2]
-
Amine-Functionalized Silica: Using a stationary phase that has been functionalized with amino groups provides a less acidic surface, which is more compatible with the purification of basic compounds.[2]
This protocol will focus on the more common approach of mobile phase modification with standard silica gel.
Experimental Protocol
Materials:
-
Crude 1-(4-methoxybenzyl)-1H-pyrazol-4-amine
-
Silica gel (40-63 µm particle size)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Automated flash chromatography system with UV detector
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of DCM. If the crude material is not fully soluble, add a small amount of MeOH. Adsorb the dissolved sample onto a small amount of silica gel by concentrating the solution in the presence of the silica gel under reduced pressure.
-
TLC Analysis: Develop a suitable mobile phase for the separation using TLC. A good starting point is a mixture of DCM and MeOH. Screen a range of solvent ratios (e.g., 99:1, 98:2, 95:5 DCM:MeOH). Add 0.1-1% TEA to the mobile phase to improve the spot shape. The ideal solvent system will give the product a retention factor (Rf) of approximately 0.3.
-
Column Equilibration: Pack a flash chromatography column with silica gel. Equilibrate the column with the chosen mobile phase (e.g., 98:2 DCM:MeOH with 0.5% TEA) until a stable baseline is achieved on the UV detector.
-
Loading: Load the silica-adsorbed crude product onto the top of the equilibrated column.
-
Elution: Run the purification using a gradient elution. A typical gradient might be from 100% DCM (with 0.5% TEA) to 90:10 DCM:MeOH (with 0.5% TEA) over 10-15 column volumes. Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 254 nm).
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(4-methoxybenzyl)-1H-pyrazol-4-amine.
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| Purity (by HPLC/NMR) | >98% | If purity is low, consider using a shallower gradient or a different solvent system. |
| Recovery | 80-95% | Low recovery may indicate irreversible binding to the column. Increase the concentration of TEA or switch to an amine-functionalized column. |
| Peak Shape | Symmetrical | Tailing peaks indicate interaction with the silica. Increase the amount of basic modifier in the mobile phase. |
Workflow Diagram
Caption: Flash Chromatography Workflow
Method 2: Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds to a high degree of purity, provided a suitable solvent or solvent system can be identified. The principle relies on the differential solubility of the target compound and its impurities in a solvent at different temperatures.
Causality Behind Experimental Choices
The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For a moderately polar compound like 1-(4-methoxybenzyl)-1H-pyrazol-4-amine, a single solvent or a binary solvent system involving a polar and a non-polar solvent is likely to be effective.
A patent for purifying pyrazole derivatives mentions the formation of acid addition salts followed by crystallization from organic solvents.[3] This approach can be particularly effective as the salt will have significantly different solubility properties compared to the free base and non-basic impurities.
Experimental Protocol
Materials:
-
Crude 1-(4-methoxybenzyl)-1H-pyrazol-4-amine
-
Various solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., 1M in diethyl ether)
-
Sodium bicarbonate solution (saturated)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good candidate solvent will show poor solubility at room temperature and complete dissolution upon heating. A binary solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can also be effective.
-
Recrystallization from a Single Solvent:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystal formation appears complete at room temperature, cool the flask in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Recrystallization via Salt Formation:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Slowly add a solution of HCl (e.g., 1M in diethyl ether) with stirring. The hydrochloride salt should precipitate.
-
Collect the salt by filtration and wash with the solvent.
-
Recrystallize the salt from a suitable solvent (e.g., ethanol/water).
-
To recover the free base, dissolve the purified salt in water and neutralize with a saturated solution of sodium bicarbonate until the solution is basic.
-
Extract the aqueous solution with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified free base.
-
Expected Results and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| Purity (by HPLC/NMR) | >99% | If purity is not satisfactory, a second recrystallization may be necessary. Ensure slow cooling for better crystal formation. |
| Recovery | 60-90% | Low recovery can be due to using too much solvent or premature crystallization. Minimize the amount of hot solvent used. |
| Crystal Form | Well-defined crystals | Oiling out indicates that the solution is supersaturated or the solvent is inappropriate. Try a different solvent or a more dilute solution. |
Workflow Diagram
Caption: Acid-Base Extraction Workflow
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can be used to identify and quantify impurities if they are present in significant amounts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The purification of 1-(4-methoxybenzyl)-1H-pyrazol-4-amine can be effectively achieved using standard laboratory techniques. The choice of method will depend on the nature and quantity of the impurities, as well as the scale of the purification. For general purpose purification, flash column chromatography offers a good balance of resolution and speed. For achieving high purity on a larger scale, recrystallization , particularly via salt formation, is a cost-effective and powerful method. Acid-base extraction serves as an excellent initial cleanup step to remove neutral and acidic impurities. A combination of these techniques can also be employed for particularly challenging separations. It is always recommended to perform a small-scale trial to optimize the conditions before committing the bulk of the material to a specific purification procedure.
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-pyrazol-4-amine. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-1H-pyrazole. PubChem Compound Database. Retrieved from [Link]
Sources
Application Note: Harnessing Multicomponent Reactions for the Synthesis of Bioactive Aminopyrazole Scaffolds
Introduction: The Strategic Value of Aminopyrazoles in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "biologically privileged" scaffold.[1] Its prevalence in a multitude of FDA-approved drugs—such as the anti-inflammatory agent Celecoxib and the blockbuster drug Sildenafil—underscores its importance in constructing therapeutically relevant molecules.[1] The unique electronic properties and structural versatility of pyrazole derivatives allow them to engage with a wide array of biological targets.[2]
Traditional linear synthetic routes to complex molecules are often inefficient, generating significant waste and requiring numerous intermediate purification steps. Multicomponent reactions (MCRs) offer a paradigm shift, enabling the one-pot assembly of three or more starting materials into a single product that incorporates substantial portions of each reactant.[1][2] This approach epitomizes the principles of green and efficient chemistry through high atom economy, operational simplicity, and the rapid generation of molecular diversity.[2][3]
Aminopyrazoles are exceptionally potent building blocks for MCRs.[4] Possessing multiple nucleophilic sites—specifically the exocyclic amino group, the ring nitrogens, and the C4 carbon—they can act as versatile C,N-binucleophiles, allowing for the construction of complex, fused heterocyclic systems.[3][4][5] This guide provides in-depth technical protocols and mechanistic insights into the application of key MCRs involving aminopyrazoles, tailored for researchers in synthetic chemistry and drug development.
Section 1: The Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Synthesis
Principle & Causality: The Ugi four-component reaction (U-4CR) is a powerful tool for creating α-aminoacyl amide derivatives, which are excellent peptidomimetics. The reaction's efficiency stems from a cascade of spontaneous equilibria that are driven forward by an irreversible Mumm rearrangement at the final step.[6] When a 5-aminopyrazole is used as the amine component, the resulting products are endowed with the valuable pyrazole scaffold.
The reaction is typically initiated in a polar protic solvent, such as methanol, which facilitates the formation of the initial iminium ion and stabilizes the polar intermediates.[6] The mechanism proceeds through the condensation of an aldehyde and the aminopyrazole to form an imine. Protonation by the carboxylic acid component generates a highly electrophilic iminium ion, which is readily trapped by the nucleophilic isocyanide. This forms a nitrilium ion intermediate, which is then attacked by the carboxylate. The final, irreversible step is the Mumm rearrangement, which yields the stable α-aminoacyl amide product.[6][7]
Caption: Generalized mechanism of the Ugi four-component reaction (U-4CR) with an aminopyrazole.
Exemplary Protocol: Ugi Synthesis of a Pyrazole-Amide Derivative
This protocol describes a representative Ugi reaction to synthesize an intermediate that can be further elaborated, as demonstrated in the synthesis of complex pyrazole derivatives.[8]
Materials & Reagents:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1H-Pyrazole-4-carboxylic acid | 112.09 | 1.0 | 112 mg |
| Benzaldehyde | 106.12 | 1.0 | 101 µL |
| Aniline | 93.13 | 1.0 | 91 µL |
| tert-Butyl isocyanide | 83.13 | 1.0 | 113 µL |
| Methanol (MeOH) | - | - | 5.0 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazole-4-carboxylic acid (112 mg, 1.0 mmol) and methanol (5.0 mL). Stir until the solid is fully dissolved.
-
Reagent Addition: Sequentially add aniline (91 µL, 1.0 mmol), benzaldehyde (101 µL, 1.0 mmol), and finally tert-butyl isocyanide (113 µL, 1.0 mmol) to the stirred solution at room temperature.
-
Reaction Execution: Seal the flask and increase the temperature to 40 °C. Allow the reaction to stir for 18-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Workup & Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure Ugi product. Alternatively, if the product precipitates upon cooling or solvent removal, it can be isolated by filtration and washed with cold methanol.[1]
Data & Observations:
The Ugi reaction is highly versatile. Yields are generally moderate to good, contingent on the specific substrates used. Steric hindrance in the aldehyde or isocyanide component can sometimes reduce reaction rates and yields.
| Aldehyde | Isocyanide | Pyrazole Carboxylic Acid | Yield (%) | Reference |
| Benzaldehyde | tert-Butyl isocyanide | 1-Methyl-1H-pyrazole-4-COOH | 77-96 | [8] |
| 4-Methoxybenzaldehyde | tert-Butyl isocyanide | 1-Phenyl-1H-pyrazole-4-COOH | 82 | [8] |
| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 1H-pyrazole-4-COOH | ~75 | [8] |
Section 2: Biginelli-Type Reactions for Fused Pyrazolo[1,5-a]pyrimidines
Principle & Causality: While the classic Biginelli reaction synthesizes dihydropyrimidinones from an aldehyde, urea, and a β-ketoester, a closely related and highly valuable MCR involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[9][10] This reaction provides direct access to the pyrazolo[1,5-a]pyrimidine scaffold, a core structure in many potent protein kinase inhibitors used in cancer therapy.[10][11]
The reaction mechanism is a cyclocondensation. The more nucleophilic exocyclic amino group of the 5-aminopyrazole attacks one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization where a ring nitrogen attacks the second carbonyl group, and subsequent dehydration drives the reaction to completion, forming the stable aromatic fused-ring system.[10] The reaction is typically catalyzed by an acid (e.g., acetic acid, HCl) which activates the carbonyl groups toward nucleophilic attack.
Caption: Mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles.
Exemplary Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
This protocol outlines a general procedure for the condensation of a 5-aminopyrazole with a β-diketone.
Materials & Reagents:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 3-Amino-5-methylpyrazole | 97.12 | 5.0 | 486 mg |
| Acetylacetone | 100.12 | 5.5 | 578 µL |
| Glacial Acetic Acid | - | - | 10 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, combine 3-amino-5-methylpyrazole (486 mg, 5.0 mmol) and glacial acetic acid (10 mL).
-
Reagent Addition: Add acetylacetone (578 µL, 5.5 mmol) to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC.
-
Workup & Isolation: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 50 mL of ice-cold water with stirring.
-
Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove excess acetic acid, and then washed with a small amount of cold ethanol. The solid product is dried under vacuum to yield the pure pyrazolo[1,5-a]pyrimidine.
Section 3: Hantzsch-Type Synthesis of Pyrazolo[3,4-b]pyridines
Principle & Causality: The Hantzsch synthesis is a classic MCR for producing dihydropyridines.[12] A powerful variation of this reaction uses 5-aminopyrazoles to construct pyrazolo[3,4-b]pyridines, another scaffold of high medicinal importance.[13][14] This three-component reaction involves a 5-aminopyrazole, an aldehyde, and an active methylene compound (e.g., ethyl cyanoacetate, malononitrile).[15]
The reaction sequence is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and the active methylene compound to form an electron-deficient alkene.[15] This is followed by a nucleophilic Michael addition of the 5-aminopyrazole (attacking via the C4 position) to the activated alkene. The final step is an intramolecular cyclization, where the exocyclic amino group attacks the nitrile or ester moiety, followed by tautomerization or dehydration to yield the aromatic pyrazolo[3,4-b]pyridine product.[15][16] The use of microwave irradiation can dramatically accelerate this reaction, often in green solvents like water.[15][17]
Caption: Reaction pathway for the Hantzsch-type synthesis of pyrazolo[3,4-b]pyridines.
Exemplary Protocol: Microwave-Assisted Green Synthesis of a Pyrazolo[3,4-b]pyridine
This protocol is adapted from a reported environmentally friendly method.[15]
Materials & Reagents:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1,3-Dimethyl-1H-pyrazol-5-amine | 111.15 | 1.0 | 111 mg |
| Ethyl 2-cyanoacetate | 113.12 | 1.0 | 107 µL |
| 4-Chlorobenzaldehyde | 140.57 | 1.0 | 141 mg |
| Piperidine (catalyst) | 85.15 | 0.2 | 20 µL |
| Water | - | - | 5 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 1,3-dimethyl-1H-pyrazol-5-amine (111 mg, 1.0 mmol), ethyl 2-cyanoacetate (107 µL, 1.0 mmol), 4-chlorobenzaldehyde (141 mg, 1.0 mmol), and water (5 mL).
-
Catalyst Addition: Add piperidine (20 µL, 0.2 mmol) to the suspension.
-
Reaction Execution: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100 °C for 10-15 minutes.
-
Workup & Isolation: After the reaction is complete, cool the vessel to room temperature. The solid product that precipitates from the aqueous solution is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold water (2 x 10 mL) and then a small amount of cold ethanol. The product is typically obtained in high purity without the need for column chromatography.[15] Dry the solid under vacuum.
Data & Observations:
This green protocol demonstrates high efficiency, with excellent yields obtained in very short reaction times. The method is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic aldehyde.[15]
| Aldehyde Substituent (R) | Yield (%) | Time (min) | Reference |
| H | 85 | 12 | [15] |
| 4-OCH₃ | 88 | 10 | [15] |
| 4-Cl | 91 | 10 | [15] |
| 4-NO₂ | 92 | 8 | [15] |
Section 4: Best Practices & Troubleshooting
Successful execution of MCRs requires attention to detail beyond simply mixing reagents. The causality of failed or low-yielding reactions can often be traced to a few key parameters.
-
Reagent Quality: Aldehydes are prone to oxidation to carboxylic acids on storage. Using freshly distilled or purified aldehydes is crucial, as the corresponding carboxylic acid can interfere with the reaction, particularly in base-catalyzed pathways.
-
Stoichiometry: While a 1:1:1:1 ratio is standard for Ugi reactions, optimizing the stoichiometry can sometimes improve yields, especially if one component is particularly volatile or prone to side reactions.
-
Solvent Selection: The choice of solvent is critical. Polar aprotic solvents (e.g., DMF) or polar protic solvents (e.g., MeOH, EtOH) are common.[8] For green chemistry applications, water or ethanol are excellent choices and can sometimes accelerate reactions due to hydrophobic effects.[1][15]
-
Catalyst Control: In reactions leading to fused systems, the choice of acid or base catalyst can determine the regiochemical outcome by influencing which nucleophilic site on the aminopyrazole reacts first.[16] For instance, strong acid might protonate the ring nitrogens, favoring C-C bond formation at C4, whereas a base might deprotonate the NH, favoring N-acylation or N-alkylation.
Troubleshooting Common Issues:
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | - Impure reagents (especially aldehyde).- Suboptimal temperature.- Incorrect solvent. | - Purify aldehyde before use.- Screen temperatures (e.g., RT, 50 °C, reflux).- Test alternative solvents (e.g., switch from MeOH to DMF). |
| Formation of Regioisomers | - Ambident nucleophilicity of the aminopyrazole.- Reaction conditions favor multiple pathways. | - Protect the N1-H of the pyrazole ring.- Switch from acid to base catalysis (or vice versa) to alter the reactive species.[16] |
| Complex Mixture of Products | - Competing side reactions (e.g., self-condensation of aldehyde).- Decomposition of starting material or product. | - Add reagents sequentially (e.g., pre-form the imine in an Ugi reaction).- Lower the reaction temperature and extend the time. |
| Reaction Stalls | - Precipitation of an intermediate.- Catalyst deactivation. | - Add a co-solvent to improve solubility.- Use a fresh batch of catalyst; ensure reagents are free of catalyst poisons. |
Conclusion
Multicomponent reactions involving aminopyrazoles represent a highly efficient, convergent, and atom-economical strategy for synthesizing diverse libraries of complex heterocyclic compounds. By understanding the underlying mechanisms of cornerstone reactions like the Ugi, Biginelli, and Hantzsch syntheses, researchers can rationally design and execute protocols to build valuable pyrazole-containing scaffolds. The protocols and insights provided in this guide serve as a practical starting point for drug development professionals and synthetic chemists to leverage these powerful reactions in their pursuit of novel therapeutic agents.
References
-
Domling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]
-
de la Torre, B. G., & Albericio, F. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(11), 3196. [Link]
-
Singh, M. S., & Singh, P. K. (2020). Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles. Tetrahedron, 76(38), 131448. [Link]
-
Bara, B., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6439. [Link]
-
Request PDF. (2023). Multicomponent Reactions Using C,N-Binucleophilic Nature of Aminopyrazoles: Construction of Pyrazole-Fused Heterocycles. ResearchGate. [Link]
-
Zimmer, R., & Reissig, H. U. (2003). Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids. Refubium - Freie Universität Berlin. [Link]
-
ResearchGate. (n.d.). Scheme for the general mechanism of Ugi four-component reactions. [Link]
-
Singh, P. K., & Singh, M. S. (2023). Multicomponent Reactions Using C,N-Binucleophilic Nature of Aminopyrazoles: Construction of Pyrazole-Fused Heterocycles. ChemistrySelect, 8(22), e202301292. [Link]
-
Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1038-1071. [Link]
-
El-Sayed, N. N. E., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 29113–29125. [Link]
-
Kumar, V., et al. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. European Journal of Medicinal Chemistry, 95, 423-451. [Link]
-
Wan, J.-P., & Liu, Y. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Al-Warhi, T., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
-
Organic Chemistry Portal. (n.d.). Ugi Reaction. [Link]
-
Faisan, S., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. International Journal of Molecular Sciences, 23(19), 11867. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2019). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL open science. [Link]
-
Wikipedia. (2023). Passerini reaction. [Link]
-
Al-Ostath, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-22. [Link]
-
RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Wang, X., et al. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions. ChemistrySelect, 9(39), e202402931. [Link]
-
El-Faham, A., et al. (2014). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 19(11), 18648-18683. [Link]
-
ResearchGate. (n.d.). Recent synthetic methodologies for pyrazolo[1,5- a ]pyrimidine. [Link]
-
Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
-
ResearchGate. (2024). (PDF) Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent Reactions Using C,N-Binucleophilic Nature of Aminopyrazoles: Construction of Pyrazole-Fused Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ugi Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. chemtube3d.com [chemtube3d.com]
- 13. preprints.org [preprints.org]
- 14. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting solubility issues with 1-(4-methoxybenzyl)-1H-pyrazol-4-amine
Welcome to the technical support guide for 1-(4-methoxybenzyl)-1H-pyrazol-4-amine (Compound ID: C₁₁H₁₃N₃O). This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges related to the solubility of this compound. Our goal is to provide not just solutions, but a foundational understanding of the molecule's behavior in various solvent systems.
Understanding the Molecule: A Structural Perspective
Before troubleshooting, it is crucial to understand the chemical properties of 1-(4-methoxybenzyl)-1H-pyrazol-4-amine that dictate its solubility. The molecule's structure presents a classic duality of polar and non-polar characteristics.
-
Hydrophilic/Polar Regions: The primary amine (-NH₂) group and the nitrogen atoms within the pyrazole ring are capable of hydrogen bonding, making them hydrophilic. The amine group is also basic, offering a key handle for pH-mediated solubility manipulation.[1][2]
-
Hydrophobic/Non-Polar Regions: The benzyl ring, even with a methoxy substituent, is a large, non-polar moiety that significantly contributes to the compound's hydrophobicity. This portion of the molecule prefers interaction with non-polar organic solvents.[2][3]
The interplay between these regions governs the compound's solubility profile.
Caption: Workflow for enhancing aqueous solubility via pH adjustment.
Q2: I need to dissolve the compound in an organic solvent for a reaction. Which solvents are the best choices?
Answer: Based on the "like dissolves like" principle, polar organic solvents are the most suitable candidates. These solvents can interact favorably with both the polar amine/pyrazole portion and the non-polar benzyl ring. The parent pyrazole core, for instance, is known to be soluble in solvents like ethanol, methanol, and acetone. [4][5] Recommended Solvent Classes (in order of likely effectiveness):
-
Polar Protic Solvents: Methanol, Ethanol. These can hydrogen bond with the amine group.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN). These are powerful solvents for a wide range of organic molecules.
-
Ethers: Tetrahydrofuran (THF), Dioxane. Moderately effective.
-
Halogenated Solvents: Dichloromethane (DCM).
-
Non-Polar Solvents: Toluene, Hexanes, Diethyl Ether. These are expected to be poor solvents due to the polar nature of the amine and pyrazole functionalities.
Caution: Primary amines can sometimes react with ketone solvents like acetone, especially under certain conditions, so compatibility should be confirmed if the solution is to be stored. [1]
| Solvent Class | Recommended Solvents | Rationale for Solubility |
|---|---|---|
| Polar Protic | Methanol, Ethanol | Excellent H-bonding capability with the amine and pyrazole nitrogens. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High polarity effectively solvates the entire molecule. |
| Ethers | THF, Dioxane | Moderate polarity; can solvate the methoxybenzyl portion well. |
| Halogenated | Dichloromethane (DCM) | May work but is less polar than the above options. |
| Non-Polar | Hexanes, Toluene | Poor; unable to effectively solvate the polar amine group. |
Q3: The compound dissolves initially with heating, but then crashes out as it cools. How can I maintain a stable solution?
Answer: This phenomenon is indicative of creating a supersaturated solution. Increased temperature often enhances solubility, but the solution may not be thermodynamically stable at a lower temperature. [4]When the solution cools, the solubility limit drops, and the excess compound precipitates.
Troubleshooting Strategies:
-
Use a Co-Solvent System: This is the most robust solution. Dissolve the compound in a small amount of a strong organic solvent (like DMSO or DMF) first, and then slowly add the less effective solvent (e.g., an aqueous buffer) to the desired final concentration. This can keep the compound in solution at concentrations where it would otherwise precipitate.
-
Maintain Elevated Temperature: If your experimental setup allows, maintaining a slightly elevated temperature may keep the compound in solution. This is often not practical for long-term storage or cell-based assays.
-
Reduce Final Concentration: The simplest solution is to work at a lower concentration that is within the compound's solubility limit at room temperature.
Caption: Decision tree for troubleshooting precipitation issues.
Experimental Protocol: Kinetic Solubility Determination by UV-Vis Spectroscopy
This protocol provides a standardized method to determine the kinetic solubility of 1-(4-methoxybenzyl)-1H-pyrazol-4-amine in a buffer of your choice (e.g., Phosphate-Buffered Saline, pH 7.4).
Objective: To determine the concentration at which the compound begins to precipitate from a solution prepared by diluting a DMSO stock, providing a functionally relevant solubility value for many biological assays.
Materials:
-
1-(4-methoxybenzyl)-1H-pyrazol-4-amine
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well UV-transparent microplate
-
Microplate reader with UV-Vis capability
-
Multichannel pipette
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of the compound.
-
Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved.
-
-
Create a Standard Curve:
-
In a 96-well plate, perform serial dilutions of your stock solution in 100% DMSO to create standards (e.g., 1000 µM, 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, 0 µM).
-
Measure the absorbance at the compound's λ_max (determine this by a preliminary scan if unknown).
-
Plot Absorbance vs. Concentration and determine the linear regression equation. This is crucial for converting absorbance back to concentration.
-
-
Prepare the Solubility Plate:
-
In a separate 96-well plate, add 2 µL of your 10 mM DMSO stock to the first well.
-
Add 2 µL of serially diluted DMSO stocks to subsequent wells.
-
Using a multichannel pipette, rapidly add 198 µL of PBS (pH 7.4) to all wells. This creates a 1:100 dilution, resulting in a final DMSO concentration of 1% and compound concentrations from 100 µM downwards.
-
Mix thoroughly by pipetting up and down or using a plate shaker.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a set period (e.g., 2 hours), allowing precipitation to equilibrate.
-
Measure the absorbance of each well at the determined λ_max. Do not measure at the bottom of the well if precipitation is visible; use a top-read setting if available.
-
-
Data Analysis:
-
Plot the measured absorbance against the nominal concentration for the solubility plate.
-
Identify the highest concentration at which the absorbance still falls on the linear portion of the curve. This point is the kinetic solubility limit. Above this concentration, the absorbance will plateau or become erratic due to light scattering from precipitated particles.
-
References
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from Solubility of Things. [Link]
-
ChemBK. (n.d.). Pyrazole. Retrieved from ChemBK. [Link]
-
Lumen Learning. (n.d.). Properties of amines. In Organic Chemistry II. Retrieved from Lumen Learning. [Link]
-
Classic Chemistry. (n.d.). Solubility and pH of amines. Retrieved from Classic Chemistry. [Link]
-
Shobe, D. (2018). How does branching increase the solubility in amines? Quora. [Link]
-
Ochoa-Puentes, C., et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2020(2), M1131. [Link]
-
Reusch, W. (2023). Advanced Properties of Amines. In Chemistry LibreTexts. [Link]
-
Gomha, S. M., et al. (2017). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 22(8), 1347. [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-pyrazol-4-amine. In PubChem Compound Database. Retrieved from NCBI. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)-1H-pyrazole. In PubChem Compound Database. Retrieved from NCBI. [Link]
-
Reusch, W. (2024). Structure and Properties of Amines. In Chemistry LibreTexts. [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1347. [Link]
-
Heravi, M. M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9855-9864. [Link]
-
Li, H., et al. (2013). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 47(16), 9234-9241. [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from University of Toronto Chemistry. [Link]
-
International Journal Of Novel Research And Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
- Google Patents. (2021). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. NJPS. [Link]
-
Quora. (2018). Are amines soluble in organic solvents?[Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1). Retrieved from Cheméo. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Structural Validation of Synthesized 1-(4-methoxybenzyl)-1H-pyrazol-4-amine
<**>
Abstract
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the structure of 1-(4-methoxybenzyl)-1H-pyrazol-4-amine, a heterocyclic amine with significant potential in medicinal chemistry.[1][2][3] Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, outlines self-validating protocols, and offers a framework for integrating data from multiple techniques to build an unassailable structural proof.
Introduction: The Imperative of Structural Integrity
1-(4-methoxybenzyl)-1H-pyrazol-4-amine belongs to the pyrazole class of heterocyclic compounds, a scaffold present in numerous FDA-approved drugs and biologically active molecules.[1][2] The biological activity of such compounds is intrinsically linked to their precise three-dimensional structure. Even subtle variations, such as the presence of regioisomers or other impurities, can dramatically alter efficacy and safety profiles. Therefore, a multi-faceted analytical approach is not merely best practice but a fundamental requirement for advancing a compound through the development pipeline.
This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy in the structural elucidation of the target compound. Furthermore, it will touch upon the definitive, albeit less routinely employed, technique of Single-Crystal X-ray Diffraction.
Orthogonal Analytical Approaches: A Comparative Overview
A robust structural validation strategy relies on the principle of orthogonality, wherein different analytical techniques provide complementary information, collectively building a comprehensive and irrefutable structural picture. The choice of techniques should be guided by their ability to probe different aspects of the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the carbon-hydrogen framework and the chemical environment of each atom.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 1-(4-methoxybenzyl)-1H-pyrazol-4-amine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid obscuring key signals.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[4]
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Additionally, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning proton and carbon signals, respectively.
-
Data Processing and Analysis: Process the raw data (Free Induction Decay) using appropriate software to obtain the frequency-domain spectrum. Chemical shifts (δ) are typically referenced to tetramethylsilane (TMS) at 0 ppm.[4]
Data Interpretation and Expected Results
The following table summarizes the expected ¹H and ¹³C NMR signals for 1-(4-methoxybenzyl)-1H-pyrazol-4-amine, providing a basis for comparison with experimental data.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale |
| Methoxy (-OCH₃) | ~3.8 | ~55 | Protons and carbon are in a typical aliphatic ether environment.[5] |
| Methylene (-CH₂-) | ~5.0 | ~50 | Protons are deshielded by the adjacent nitrogen of the pyrazole and the aromatic ring. |
| Pyrazole H-3 | ~7.5 | ~135 | Aromatic proton on the pyrazole ring. |
| Pyrazole H-5 | ~7.3 | ~125 | Aromatic proton on the pyrazole ring, slightly more shielded than H-3. |
| Methoxybenzyl Ar-H (ortho to -CH₂-) | ~7.2 | ~129 | Aromatic protons on the methoxybenzyl group. |
| Methoxybenzyl Ar-H (ortho to -OCH₃) | ~6.9 | ~114 | Aromatic protons shielded by the electron-donating methoxy group.[5] |
| Amine (-NH₂) | Broad, variable (2-5) | - | The chemical shift is concentration and solvent-dependent; signal may disappear upon D₂O exchange.[6] |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the crucial data point of the compound's molecular weight with high precision, confirming its elemental composition. It also offers valuable structural information through the analysis of fragmentation patterns.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions and minimize fragmentation.
-
Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to accurately determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Data Analysis: Compare the experimentally determined exact mass with the theoretical mass calculated for the proposed structure (C₁₁H₁₃N₃O).
Data Interpretation and Expected Results
| Ion | Formula | Theoretical Exact Mass (m/z) | Expected Observation |
| [M+H]⁺ | C₁₁H₁₄N₃O⁺ | 204.1131 | The protonated molecular ion should be the base peak in the ESI+ spectrum. |
| [M+Na]⁺ | C₁₁H₁₃N₃ONa⁺ | 226.0951 | Adduct with sodium is commonly observed. |
A key fragmentation pathway for N-benzyl pyrazoles often involves the cleavage of the benzylic C-N bond, which would result in a characteristic fragment ion.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the target molecule.
Data Interpretation and Expected Results
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Significance |
| Amine (N-H) | 3400-3250 (two bands) | Asymmetric and symmetric stretching | Confirms the presence of a primary amine (-NH₂).[7] |
| Aromatic (C-H) | 3100-3000 | Stretching | Indicates the presence of aromatic rings. |
| Aliphatic (C-H) | 3000-2850 | Stretching | Corresponds to the methylene and methoxy groups. |
| Pyrazole (C=N, C=C) | 1600-1450 | Ring stretching | Characteristic of the pyrazole ring system. |
| Ether (C-O-C) | 1250-1020 | Asymmetric stretching | Confirms the presence of the methoxy group.[4] |
Single-Crystal X-ray Diffraction: The Definitive Structure
For absolute and unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.
Experimental Workflow
Caption: Logical workflow for structural validation.
Conclusion: A Self-Validating System
By employing a combination of NMR, MS, and FTIR, a self-validating system is established. The expected data from each technique, based on the proposed structure, must be consistent with the experimental results. Any deviation warrants further investigation, potentially indicating the presence of impurities or an incorrect structural assignment. For researchers in drug development, this rigorous, multi-technique approach is non-negotiable, ensuring the integrity of downstream biological and clinical studies.
References
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CSCanada.
- 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC - PubMed Central.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.
- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PubMed Central.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI.
- Pyrazole(288-13-1) 1H NMR spectrum - ChemicalBook.
- Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry (IU - IUPAC).
- Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF - ResearchGate.
- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.
- Synthetic aspects, structural insights and pharmacological potential of pyrazole derivatives: an overview - ResearchGate.
- Spectroscopy of Amines - Chemistry LibreTexts.
- Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals.
- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives - Benchchem.
- IR: amines.
- Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate.
- Difference between Primary Secondary and Tertiary Amines Via FTIR.
- The 1H NMR spectrum of pyrazole in a nematic phase.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]
- 5. 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
The Pyrazole Scaffold: A Comparative Analysis of Its Superiority in Kinase Inhibition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole nucleus has emerged as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] This guide provides an in-depth comparative analysis of pyrazole-based inhibitors, primarily focusing on protein kinases, against other commonly employed heterocyclic scaffolds. We will delve into the structural and physicochemical properties that confer distinct advantages to pyrazole-containing molecules, supported by experimental data, and provide detailed protocols for the evaluation of these potent inhibitors.
The Pyrazole Advantage: A Unique Blend of Physicochemical Properties
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, possesses a unique set of properties that make it an exceptional building block for inhibitor design.[3][4] One nitrogen atom is "pyrrole-like," with its lone pair of electrons contributing to the aromatic system, while the other is "pyridine-like," with its lone pair available for hydrogen bonding.[4][5] This duality allows pyrazole to act as both a hydrogen bond donor and acceptor, facilitating versatile interactions within the active sites of enzymes.[6]
Compared to its isomer, imidazole, where the nitrogen atoms are in a 1,3-arrangement, pyrazole exhibits lower basicity.[1] This seemingly subtle difference has profound implications for its pharmacokinetic profile, often leading to improved metabolic stability and reduced off-target effects.[3] Furthermore, the pyrazole scaffold can serve as a bioisostere for other aromatic rings, offering a means to enhance potency and optimize physicochemical properties like solubility.
Head-to-Head Comparison: Pyrazole vs. Other Scaffolds in Kinase Inhibition
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] The development of selective kinase inhibitors is therefore a major focus of drug discovery. Here, we compare the performance of pyrazole-based inhibitors against other prominent scaffolds targeting key cancer-related kinases.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.[2] Several studies have highlighted the potency of pyrazole-based compounds as CDK2 inhibitors.
| Scaffold | Compound Example | Target | IC50 (µM) | Reference |
| Pyrazole | Compound 4 | CDK2/cyclin A2 | 3.82 | [3][8] |
| Pyrazole | Compound 7a | CDK2/cyclin A2 | 2.0 | [3][8] |
| Pyrazole | Compound 7d | CDK2/cyclin A2 | 1.47 | [3][8] |
| Pyrazole | Compound 9 | CDK2/cyclin A2 | 0.96 | [3][8] |
| Di-amino Pyrazole | CAN508 | CDK2 | 0.35 | [9] |
| Pyridine | Roscovitine (Reference) | CDK2/cyclin A2 | 0.39 | [10] |
| Imidazo-pyrimidine | AZD5438 | CDK2 | 0.006 | [9] |
As the data indicates, pyrazole-based inhibitors demonstrate potent, sub-micromolar to low micromolar inhibition of CDK2.[3][8][9] While some other scaffolds, like the imidazo-pyrimidine in AZD5438, can achieve nanomolar potency, the versatility and favorable pharmacokinetic properties of the pyrazole core make it a highly attractive starting point for CDK2 inhibitor design.[9]
Aurora Kinase Inhibition
Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Pyrazole-containing compounds have shown significant promise as Aurora kinase inhibitors.
| Scaffold | Compound Example | Target | IC50 (µM) | Reference |
| Pyrazole-Thiazolidinone | Compound P-6 | Aurora-A | 0.11 | [11] |
| Imidazole-Pyrazole Hybrid | Compound 2 | Aurora-A | (4.7x more potent than Alisertib) | [12] |
| Imidazole-Pyrazole Hybrid | Compound 3 | Aurora-A | (2.8x more potent than Alisertib) | [12] |
| Pyrimidine | Compound 38j | AURKA | 0.0071 | [13] |
| Pyrimidine | Compound 38j | AURKB | 0.0257 | [13] |
The pyrazole scaffold is a key component in potent Aurora kinase inhibitors, with some derivatives exhibiting nanomolar efficacy.[11][13] Hybrid molecules incorporating both pyrazole and imidazole moieties have also demonstrated superior potency compared to established inhibitors like Alisertib.[12]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
| Scaffold | Compound Example | Target | IC50 (µM) | Reference |
| Quinoxaline-Pyrazole Hybrid | Compound 13 | VEGFR-2 | 0.045 | [14] |
| Pyridine | Compound 27 | VEGFR-2 | 3.62 | [15] |
| Quinolinone | Compound 18 | VEGFR-2 | 0.0488 | [15] |
| Quinolinone | Compound 19 | VEGFR-2 | 0.05109 | [15] |
| Standard Inhibitor | Sorafenib | VEGFR-2 | 0.049 | [14] |
In the context of VEGFR-2 inhibition, pyrazole-containing hybrids have demonstrated exceptional potency, even surpassing the well-established inhibitor Sorafenib.[14] This highlights the scaffold's ability to be incorporated into highly effective and selective anti-angiogenic agents.
Visualizing the Concepts: Diagrams and Workflows
To better illustrate the concepts discussed, we provide the following diagrams generated using Graphviz.
Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed, step-by-step methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Purified protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.
-
Kinase Reaction: a. Prepare a kinase/substrate solution in assay buffer. b. Add 5 µL of the kinase/substrate solution to each well. c. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase. d. Prepare an ATP solution in assay buffer. e. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase. f. Incubate for 1 hour at room temperature.
-
Detection: a. Stop the kinase reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP and generate a luminescent signal. b. Read the luminescence on a microplate reader.
-
Data Analysis: a. Subtract the background signal from all wells. b. Normalize the data to the negative control (100% activity). c. Plot the percent inhibition versus the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control. c. Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: a. Add 10 µL of the MTT solution to each well. b. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Mix thoroughly by pipetting up and down.
-
Absorbance Measurement: a. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other wells. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
In Vivo Efficacy Studies
General guidelines for conducting in vivo efficacy studies using a xenograft mouse model.
Experimental Design:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor volume with calipers.
-
Treatment Groups: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into different treatment groups:
-
Vehicle control
-
Test compound(s) at various doses
-
Positive control (a standard-of-care drug)
-
-
Drug Administration: Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculate the percentage of TGI compared to the vehicle control group.
-
Survival: Monitor the survival of the mice over time.
-
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess the toxicity of the treatments.
-
Data Analysis: Analyze the tumor growth data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects. Analyze survival data using Kaplan-Meier curves and the log-rank test.
Conclusion
The pyrazole scaffold stands out as a remarkably versatile and effective core in the design of enzyme inhibitors, particularly for protein kinases. Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its favorable metabolic stability, contribute to the high potency and selectivity of pyrazole-based inhibitors. As demonstrated by the comparative data, pyrazole-containing compounds consistently exhibit potent inhibitory activity against a range of therapeutically relevant kinases, often outperforming or matching the efficacy of inhibitors based on other common scaffolds. The continued exploration and derivatization of the pyrazole nucleus will undoubtedly lead to the discovery of novel and improved therapeutics for a wide array of diseases.
References
-
Mohamed, H. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]
-
Singh, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5188. [Link]
-
ResearchGate. IC50 values (μM) of the synthesized compounds against PAK4. [Link]
-
de Oliveira, C. B., et al. (2024). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Journal of Molecular Structure, 1297, 136894. [Link]
-
Li, J., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules, 28(18), 6614. [Link]
-
Bentham Science. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. [Link]
-
Roda, G., et al. (2021). New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. International Journal of Molecular Sciences, 22(21), 11599. [Link]
-
Atta, A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(16), 4991. [Link]
-
ResearchGate. SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. [Link]
-
El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]
-
ResearchGate. Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. [Link]
-
Ismail, M. A., et al. (2025). New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 154, 108182. [Link]
-
Kumar, D., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of Molecular Structure, 1250, 131758. [Link]
-
ResearchGate. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]
-
Huang, L., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(7), 844. [Link]
-
Semantic Scholar. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]
-
ResearchGate. Some clinically used VEGFR-2 inhibitors as well as quinoxaline... [Link]
-
Al-Ostath, A., et al. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 29(10), 2345. [Link]
-
ResearchGate. The pyrazole scaffold in drug development. A target profile analysis. [Link]
-
National Center for Biotechnology Information. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [Link]
-
ResearchGate. a Scaffolds found in Aurora-A kinase reported inhibitors (A)... [Link]
-
Kumar, A., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(3), 404-431. [Link]
-
National Center for Biotechnology Information. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
-
International Journal for Research in Applied Science & Engineering Technology. A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]
-
Squeo, B., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]
-
Journal of Applied Pharmaceutical Science. Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. [Link]
-
Nitulescu, G. M., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Molecules, 27(19), 6649. [Link]
-
YouTube. Which Heterocyclic Compound is more basic (Imidazole vs Pyrazole) PART 1. [Link]
-
National Center for Biotechnology Information. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. [Link]
-
Zhang, H., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1859-1883. [Link]
-
National Center for Biotechnology Information. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 14. New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Performance Analysis of Novel Pyrazole Derivatives Against Pirtobrutinib in Targeting Bruton's Tyrosine Kinase
In the landscape of targeted cancer therapy, particularly for B-cell malignancies, Bruton's Tyrosine Kinase (BTK) has emerged as a pivotal therapeutic target.[1] The recent approval of Pirtobrutinib (Jaypirca), a highly selective, non-covalent BTK inhibitor featuring a pyrazole core, underscores the therapeutic potential of this chemical scaffold.[2][3] This guide provides a comprehensive framework for benchmarking new pyrazole derivatives against Pirtobrutinib, offering researchers a suite of robust protocols to evaluate efficacy, selectivity, and cellular activity.
The rationale for this comparative analysis is grounded in the continual need for therapeutic agents with improved efficacy and safety profiles. While first-generation BTK inhibitors have demonstrated clinical benefit, challenges such as off-target effects and acquired resistance necessitate the development of next-generation inhibitors.[4][5] This guide will utilize a hypothetical new pyrazole derivative, designated as "NP-BTKi-12a" (inspired by promising pyrazolopyrimidine derivatives), to illustrate the benchmarking workflow.[1]
The Central Role of BTK in B-Cell Signaling
Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[6] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, initiating a signaling cascade that promotes B-cell proliferation, survival, and differentiation.[7] Dysregulation of BTK signaling is a hallmark of various B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1][8]
Caption: BTK Signaling Pathway and Points of Inhibition.
Experimental Benchmarking Workflow
A systematic approach is essential to rigorously compare a novel pyrazole derivative with a known drug like Pirtobrutinib. The workflow should progress from in vitro enzymatic and cellular assays to in vivo models, culminating in a comprehensive selectivity profile.
Caption: Experimental Workflow for Benchmarking BTK Inhibitors.
Phase 1: In Vitro Enzymatic Assay - BTK IC50 Determination
The initial step is to determine the half-maximal inhibitory concentration (IC50) of the novel pyrazole derivative against purified BTK enzyme. This provides a direct measure of the compound's potency.
Protocol: ADP-Glo™ Kinase Assay
This commercially available luminescent assay quantifies the amount of ADP produced during the kinase reaction.[9]
Materials:
-
Recombinant human BTK enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
NP-BTKi-12a and Pirtobrutinib
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of NP-BTKi-12a and Pirtobrutinib in DMSO, starting from 10 µM.
-
Reaction Setup: In a 384-well plate, add 1 µL of each compound dilution.
-
Enzyme Addition: Add 2 µL of BTK enzyme diluted in kinase buffer.
-
Substrate/ATP Mix: Add 2 µL of a solution containing the Poly (Glu, Tyr) substrate and ATP (at the Km concentration for BTK).
-
Incubation: Incubate the reaction at room temperature for 60 minutes.[9]
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP and incubate for 40 minutes.[9]
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[9]
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Compound | BTK Enzymatic IC50 (nM) |
| NP-BTKi-12a | 7.95 |
| Pirtobrutinib | ~5 |
Note: Pirtobrutinib IC50 is an approximate value based on published data for illustrative purposes.
Phase 2: Cellular Activity Assay - BTK Autophosphorylation
To assess the compound's activity within a cellular context, we measure the inhibition of BTK autophosphorylation at Tyr223 in a relevant cancer cell line, such as the mantle cell lymphoma line Jeko-1.[10]
Protocol: In-Cell Western Blot for p-BTK (Tyr223)
Materials:
-
Jeko-1 mantle cell lymphoma cells
-
RPMI-1640 medium with 10% FBS
-
NP-BTKi-12a and Pirtobrutinib
-
Anti-IgM antibody
-
Lysis buffer
-
Primary antibodies: Rabbit anti-phospho-BTK (Tyr223) and Mouse anti-total BTK
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Odyssey® Imaging System (LI-COR)
Procedure:
-
Cell Culture and Treatment: Seed Jeko-1 cells in a 96-well plate and starve overnight. Treat the cells with serial dilutions of NP-BTKi-12a or Pirtobrutinib for 2 hours.
-
BTK Activation: Stimulate the cells with anti-IgM antibody for 10 minutes to induce BTK autophosphorylation.
-
Cell Lysis: Lyse the cells and quantify total protein concentration.
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a nitrocellulose membrane, and block.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-BTK (Tyr223) and total BTK overnight.
-
Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies for 1 hour.
-
Imaging and Analysis: Scan the membrane using an Odyssey® Imaging System. Quantify the intensity of the p-BTK and total BTK bands.
Data Analysis: Normalize the p-BTK signal to the total BTK signal for each treatment. Calculate the percent inhibition of BTK autophosphorylation relative to the stimulated, untreated control. Determine the IC50 from a dose-response curve.
| Compound | Cellular p-BTK (Jeko-1) IC50 (µM) |
| NP-BTKi-12a | ~8.9 |
| Pirtobrutinib | ~0.006 |
Note: Data is illustrative and based on representative compounds from the literature.
Phase 3: In Vivo Efficacy - Mantle Cell Lymphoma Xenograft Model
The in vivo efficacy of the novel pyrazole derivative is evaluated in a mouse xenograft model using a human mantle cell lymphoma cell line.[11][12]
Protocol: Jeko-1 Xenograft Model
Materials:
-
NOD/SCID mice
-
Jeko-1 cells
-
Matrigel
-
NP-BTKi-12a and Pirtobrutinib formulated for oral gavage
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of Jeko-1 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize mice into three groups: Vehicle control, NP-BTKi-12a, and Pirtobrutinib.
-
Dosing: Administer the compounds or vehicle daily via oral gavage.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis.
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treated group compared to the vehicle control.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 1200 | - |
| NP-BTKi-12a (50 mg/kg) | 450 | 62.5 |
| Pirtobrutinib (50 mg/kg) | 300 | 75 |
Note: Data is hypothetical for illustrative purposes.
Phase 4: Kinome-Wide Selectivity Profiling
A critical aspect of modern kinase inhibitor development is ensuring selectivity for the target kinase to minimize off-target effects.[13][14] Profiling the novel pyrazole derivative against a broad panel of kinases is essential.
Protocol: Kinase Panel Screening
This is typically performed as a service by specialized companies (e.g., Reaction Biology's HotSpot platform).[15]
Procedure:
-
Compound Submission: Submit NP-BTKi-12a and Pirtobrutinib for screening.
-
Assay Conditions: The compounds are typically tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400).
-
Data Reporting: The service provider reports the percent inhibition for each kinase.
Data Analysis: Analyze the data to identify any off-target kinases that are significantly inhibited. A highly selective compound will show strong inhibition of BTK and minimal inhibition of other kinases. Pirtobrutinib is known to be highly selective, with over 300-fold selectivity for BTK compared to 98% of other kinases.[16]
| Kinase | NP-BTKi-12a (% Inhibition at 1 µM) | Pirtobrutinib (% Inhibition at 1 µM) |
| BTK | 98% | 99% |
| TEC | 45% | <10% |
| EGFR | <10% | <5% |
| SRC | 15% | <5% |
Note: Data is hypothetical and illustrative of a selective compound.
Conclusion
This guide provides a structured and experimentally validated framework for the preclinical benchmarking of novel pyrazole derivatives against the established BTK inhibitor, Pirtobrutinib. By systematically evaluating enzymatic potency, cellular activity, in vivo efficacy, and kinome-wide selectivity, researchers can build a comprehensive data package to support the further development of promising new therapeutic agents. The ultimate goal is to identify candidates with superior potency, selectivity, and overall therapeutic index, thereby advancing the treatment of B-cell malignancies.
References
- Mato, A. R., Shah, N. N., Jurczak, W., et al. (2021). Pirtobrutinib in relapsed or refractory B-cell malignancies (BRUIN): a phase 1/2 study. The Lancet, 399(10343), 2267-2279.
-
Eli Lilly and Company. (2023). JAYPIRCA™ (pirtobrutinib) tablets, for oral use. [Link]
-
RxList. (2023). Jaypirca (Pirtobrutinib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
The ASCO Post. (2026). Early Results Show Pirtobrutinib Matches Ibrutinib in BTK Inhibitor–Naive CLL. [Link]
- Wang, M., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(10), 949-954.
-
AJMC. (2025). New Pirtobrutinib Data Compare Favorably With Ibrutinib in CLL/SLL. [Link]
-
Wikipedia. (2023). Pirtobrutinib. [Link]
- Wang, X., et al. (2015). Autoinhibition of Bruton's tyrosine kinase (Btk)
-
BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. [Link]
- De, S., et al. (2018). Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma. Journal of Visualized Experiments, (133), 57092.
- Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
- Zhao, G., et al. (2019). Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. Bioorganic Chemistry, 88, 102943.
- Woyach, J. A., et al. (2025). Pirtobrutinib Versus Ibrutinib in Treatment-Naïve and Relapsed/Refractory Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma. Journal of Clinical Oncology.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Asgar, S., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(11), 3243.
-
ClinicalTrials.gov. (2017). Patient-Derived Xenografts in Personalizing Treatment for Patients With Relapsed/Refractory Mantle Cell Lymphoma. [Link]
-
PR Newswire. (2025). Lilly's Jaypirca (pirtobrutinib) met its primary endpoint in first-of-its-kind, head-to-head Phase 3 study versus Imbruvica (ibrutinib). [Link]
-
ACS Publications. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. [Link]
-
SciSpace. (2012). Targeted kinase selectivity from kinase profiling data. [Link]
- Zheng, N., et al. (2018). Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 2165-2172.
- Zhang, L. N., et al. (2017). B-Cell Lymphoma Patient-Derived Xenograft Models Enable Drug Discovery and Are a Platform for Personalized Therapy. Clinical Cancer Research, 23(15), 4212-4223.
-
V-Heatlh. (2025). Pirtobrutinib versus ibrutinib in treatment-naïve and R/R CLL: findings from BRUIN-CLL-314. [Link]
-
YouTube. (2021). The pharmacokinetics of pirtobrutinib. [Link]
-
BPS Bioscience. (n.d.). BTK Assay Kit. [Link]
- Saouaf, S. J., et al. (1995). Activation of BTK by a Phosphorylation Mechanism Initiated by SRC Family Kinases. Journal of Biological Chemistry, 270(46), 27952-27958.
-
PNAS. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. [Link]
-
Altogen Labs. (n.d.). Lymphoma Xenograft. [Link]
-
Oxford Academic. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]
-
PubMed. (2015). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. [Link]
-
ResearchGate. (2021). In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. [Link]
- Park, H., et al. (1996). Regulation of Btk function by a major autophosphorylation site within the SH3 domain. Immunity, 4(5), 515-525.
Sources
- 1. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. ascopubs.org [ascopubs.org]
- 5. vjhemonc.com [vjhemonc.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Jaypirca (pirtobrutinib) for the Treatment of Relapsed or Refractory Mantle Cell Lymphoma, USA [clinicaltrialsarena.com]
- 9. promega.com [promega.com]
- 10. Regulation of Btk function by a major autophosphorylation site within the SH3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumor Engraftment in a Xenograft Mouse Model of Human Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
A Researcher's Guide to Reproducible Synthesis and Biological Evaluation of Pyrazole Compounds
Introduction: The Pyrazole Scaffold and the Imperative of Reproducibility
Pyrazoles, five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry.[1][2] Their versatile structure has led to the development of a wide array of drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[3][4] The success of pyrazole-based drugs like Celecoxib has fueled extensive research into novel derivatives.[5] However, the translation of promising preclinical findings into clinical success is often hampered by a lack of reproducibility.[6] This guide provides a comparative analysis of common synthetic and biological testing methodologies for pyrazole compounds, with a core focus on enhancing experimental reproducibility. As scientists, our commitment to rigorous and repeatable research is paramount to advancing the field of drug discovery.
Part 1: Reproducible Synthesis of the Pyrazole Core: A Comparative Analysis
The synthesis of the pyrazole ring is a well-established area of organic chemistry, yet achieving consistent and reproducible results requires a nuanced understanding of the available methodologies. The choice of synthetic route can significantly impact yield, purity, scalability, and, ultimately, the biological activity of the final compound.[7]
Comparative Overview of Synthetic Methodologies
| Method | General Principle | Advantages | Disadvantages | Impact on Reproducibility |
| Knorr Pyrazole Synthesis | Condensation of a β-dicarbonyl compound with a hydrazine derivative.[5][8] | Well-established, versatile, generally high yields.[9] | Can produce regioisomers with unsymmetrical dicarbonyls, may require harsh conditions.[1] | Highly dependent on precise control of reaction temperature, stoichiometry, and catalyst concentration. Small variations can lead to inconsistent isomer ratios and yields. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture.[1][10] | Drastically reduced reaction times, often improved yields, enhanced reaction control.[11][12] | Requires specialized equipment, potential for localized overheating if not properly controlled. | Excellent for improving reproducibility due to precise temperature and pressure control.[10] Minimizes side reactions associated with prolonged heating. |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to induce cavitation, enhancing mass transfer and reaction rates. | Milder reaction conditions, can improve yields and reduce reaction times. | Effects can be substrate-dependent, requires specialized equipment. | Can improve reproducibility by ensuring homogenous mixing and consistent energy input, particularly for heterogeneous reactions. |
| Green Chemistry Approaches | Focuses on the use of environmentally benign solvents (e.g., water, ethanol) and catalysts. | Reduced environmental impact, often safer reaction conditions. | May require longer reaction times or result in lower yields compared to traditional methods. | Can be challenging to reproduce if solvent purity and catalyst activity are not strictly controlled. However, well-defined green protocols can be highly reproducible. |
Key Considerations for Reproducible Synthesis
-
Starting Material Purity: The purity of the initial β-dicarbonyl and hydrazine reagents is critical. Impurities can lead to side reactions and the formation of difficult-to-remove byproducts, impacting both yield and the biological activity of the final compound.
-
Solvent and Catalyst Selection: The choice of solvent and catalyst can dramatically influence reaction kinetics and regioselectivity. For instance, in the Knorr synthesis, aprotic dipolar solvents may offer better regioselectivity compared to protic solvents like ethanol.[1] Reproducibility hinges on using the same grade and supplier of solvents and catalysts across experiments.
-
Reaction Monitoring: Consistent and accurate monitoring of reaction progress, typically by Thin Layer Chromatography (TLC), is essential to ensure reactions are stopped at the optimal time.[13] This prevents the formation of degradation products from over-running the reaction.
-
Purification and Characterization: The method of purification (e.g., recrystallization, column chromatography) must be standardized. Comprehensive characterization of the final product by techniques such as NMR, mass spectrometry, and melting point analysis is non-negotiable to confirm identity and purity.[13]
Experimental Protocols
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Add the hydrazine derivative (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid).[8]
-
Reflux the reaction mixture for 1-4 hours, monitoring the progress by TLC.[13]
-
Upon completion, allow the reaction to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Wash the purified product with a cold solvent and dry it under vacuum.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
In a dedicated microwave reaction vial, combine the 1,3-dicarbonyl compound (1 equivalent), the hydrazine derivative (1-1.2 equivalents), and a suitable solvent (e.g., ethanol, water, or solvent-free).[11]
-
Add a catalyst if required by the specific reaction.
-
Seal the vial and place it in the microwave reactor.[14]
-
Set the desired temperature, pressure, and reaction time (typically 5-30 minutes).[11]
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as described in the classical protocol (precipitation, filtration, or extraction followed by purification).
-
Characterize the final product using appropriate spectroscopic methods.
Workflow for Reproducible Pyrazole Synthesis
Caption: Workflow for ensuring reproducibility in pyrazole synthesis.
Part 2: Reproducible Biological Testing of Pyrazole Compounds
The biological evaluation of newly synthesized pyrazole compounds is a critical step in the drug discovery process. However, the inherent variability of biological systems presents significant challenges to reproducibility.[15] Standardizing protocols and understanding the key sources of variation are essential for generating reliable and comparable data.
Comparative Overview of Common Biological Assays
| Assay Type | Principle | Advantages | Disadvantages | Impact on Reproducibility |
| Anticancer (MTT Assay) | Measures cell viability based on the metabolic reduction of MTT to a colored formazan product.[16] | High-throughput, relatively inexpensive, widely used. | Indirect measure of cell viability, can be affected by metabolic changes unrelated to cytotoxicity. | Highly sensitive to cell seeding density, passage number, and incubation times.[17] The "edge effect" in microplates can also introduce significant variability.[18] |
| Anti-inflammatory (Carrageenan-Induced Paw Edema) | Induces acute inflammation in the paw of a rodent model, and the anti-inflammatory effect of a compound is measured by the reduction in swelling.[2][19] | In vivo model that provides information on systemic anti-inflammatory activity. | Use of animals raises ethical concerns, results can be variable between animals.[20] | Highly dependent on the strain, age, and weight of the animals, as well as the precise injection technique and measurement of paw volume.[21] |
| Antimicrobial (Agar Diffusion Method) | A compound's antimicrobial activity is determined by the size of the zone of inhibition it creates on an agar plate inoculated with a specific microorganism.[22] | Simple, inexpensive, provides a qualitative assessment of antimicrobial activity. | Does not provide a minimum inhibitory concentration (MIC), results can be influenced by the diffusion properties of the compound.[23] | Dependent on the standardization of the inoculum size, agar medium composition and depth, and incubation conditions.[3][4] |
Key Considerations for Reproducible Biological Testing
-
Cell Line Authentication and Maintenance: For in vitro assays, it is crucial to use authenticated cell lines and maintain them under consistent culture conditions (media, supplements, passage number).[24]
-
Animal Model Standardization: In vivo studies require strict standardization of animal strain, age, sex, and housing conditions. The pre-registration of animal studies can help to reduce bias and improve reproducibility.[25]
-
Reagent and Compound Handling: All reagents should be of high quality and from a consistent source. Pyrazole compounds should be accurately weighed and dissolved in a suitable vehicle (e.g., DMSO), with the final concentration of the vehicle kept constant across all experiments.
-
Assay-Specific Parameters: Strict adherence to optimized assay parameters, such as incubation times, reagent concentrations, and measurement techniques, is essential.
-
Data Analysis and Reporting: The methods for data analysis, including statistical tests and the determination of parameters like IC₅₀, should be clearly defined and consistently applied. Transparent reporting of all experimental details is crucial for enabling others to reproduce the findings.
Experimental Protocols
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]
-
Prepare serial dilutions of the pyrazole compounds in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only and untreated controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[16]
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).[26]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[16]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
-
Acclimatize the animals (e.g., Wistar rats) to the experimental conditions for at least one week.
-
Administer the pyrazole compound or vehicle orally or intraperitoneally at a predetermined dose. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.[27]
-
After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[2][27]
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[19]
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard).
-
Evenly spread the inoculum onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar) in a Petri dish.[28]
-
Impregnate sterile paper discs with a known concentration of the pyrazole compound.
-
Place the discs on the surface of the inoculated agar plate. Include a positive control (a known antibiotic) and a negative control (vehicle only).[29]
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
Workflow for Reproducible Biological Assays
Caption: Workflow for ensuring reproducibility in biological assays.
Conclusion: A Commitment to Rigor
The synthesis and biological evaluation of pyrazole compounds are integral to the discovery of new medicines. However, the value of this research is directly tied to its reproducibility. By carefully selecting and standardizing synthetic methodologies, and by implementing rigorous and well-controlled biological assays, researchers can significantly enhance the reliability and impact of their findings. This guide serves as a framework for making informed decisions that prioritize scientific integrity and contribute to the advancement of robust and translatable drug discovery.
References
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
-
JoVE. (2023, March 1). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines l Protocol Preview [Video]. YouTube. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Retrieved from [Link]
-
Frontiers in Behavioral Neuroscience. (2022, April 20). Ten Points to Improve Reproducibility and Translation of Animal Research. Retrieved from [Link]
-
Frontiers in Pharmacology. (2019, December 10). In Vitro Research Reproducibility: Keeping Up High Standards. Retrieved from [Link]
-
DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]
-
Challenges in antimicrobial susceptibility testing of plant-derived polyphenolic compounds. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (n.d.). PubMed Central. Retrieved from [Link]
-
Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023, August 4). NIH. Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH. Retrieved from [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library. Retrieved from [Link]
-
Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. (2025, June 22). PMC. Retrieved from [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Barriers to implementation of rapid identification and antimicrobial susceptibility testing technologies in the clinical microbiology laboratory: an American perspective. (2024, September 19). Oxford Academic. Retrieved from [Link]
-
A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. (n.d.). SciSpace. Retrieved from [Link]
-
Understanding the Practices and Challenges in Antimicrobial Susceptibility Testing: A Qualitative Study of Medical Laboratory Technicians in Saudi. (2024, September 23). ResearchGate. Retrieved from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). PMC. Retrieved from [Link]
-
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (n.d.). OEMS Connect Journals. Retrieved from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2025, August 9). ResearchGate. Retrieved from [Link]
-
In Vitro Research Reproducibility: Keeping Up High Standards. (2019, December 10). ResearchGate. Retrieved from [Link]
-
Improving reproducibility in animal research by splitting the study population into several 'mini-experiments'. (2020, October 7). ResearchGate. Retrieved from [Link]'
-
“Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. (2019, August 12). paasp network. Retrieved from [Link]
-
Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024, October 17). ResearchGate. Retrieved from [Link]
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021, October 11). ACS Publications. Retrieved from [Link]
-
Improving reproducibility in animal research. (2020, November 6). PMC. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. Retrieved from [Link]
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]
-
MTT (Assay protocol). (2023, February 22). protocols.io. Retrieved from [Link]
-
A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. (2019, February 5). bioRxiv. Retrieved from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. Retrieved from [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. Retrieved from [Link]
-
Challenges faced by existing and emerging antimicrobial... (n.d.). ResearchGate. Retrieved from [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. Retrieved from [Link]
-
Do multiple experimenters improve the reproducibility of animal studies?. (2022, May 5). PLOS Biology. Retrieved from [Link]
-
4.7. Carrageenan-Induced Paw Edema Test. (n.d.). Bio-protocol. Retrieved from [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmtlm.org [ijmtlm.org]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. youtube.com [youtube.com]
- 15. biorxiv.org [biorxiv.org]
- 16. atcc.org [atcc.org]
- 17. researchgate.net [researchgate.net]
- 18. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 19. inotiv.com [inotiv.com]
- 20. Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improving reproducibility in animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. mdpi.com [mdpi.com]
- 24. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Ten Points to Improve Reproducibility and Translation of Animal Research [frontiersin.org]
- 26. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. asm.org [asm.org]
- 29. apec.org [apec.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
